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1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate Documentation Hub

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  • Product: 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate
  • CAS: 108934-18-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 1-(Cyclopropylcarbonyl)piperazine and its Hydrochloride Salt

For Researchers, Scientists, and Drug Development Professionals Introduction This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(cyclopropylcarbonyl)piperazine and its hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the physical and chemical properties of 1-(cyclopropylcarbonyl)piperazine and its hydrochloride salt. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in utilizing this versatile building block.

It should be noted that the CAS number 108934-18-5, as specified in the topic, could not be definitively assigned to a publicly documented chemical structure. However, the chemical name "1-(cyclopropylcarbonyl)piperazine" corresponds to the free base with CAS number 59878-57-8 , and its commonly used hydrochloride salt with CAS number 1021298-67-8 . This guide will focus on these two well-documented and commercially available compounds, which are of significant interest in medicinal chemistry.

The piperazine moiety is a privileged scaffold in drug discovery, known for improving pharmacokinetic properties such as solubility and bioavailability.[1] The addition of a cyclopropylcarbonyl group introduces unique structural and electronic features, making 1-(cyclopropylcarbonyl)piperazine a valuable intermediate in the synthesis of complex bioactive molecules.[1][2] This guide will delve into its properties, synthesis, and applications, providing a solid foundation for its use in research and development.

Chemical Identity

  • 1-(Cyclopropylcarbonyl)piperazine (Free Base)

    • CAS Number: 59878-57-8[3]

    • Molecular Formula: C₈H₁₄N₂O[3]

    • Molecular Weight: 154.21 g/mol [3]

    • IUPAC Name: (Cyclopropyl)(piperazin-1-yl)methanone

    • SMILES: O=C(C1CC1)N2CCNCC2[3]

    • InChI Key: KIALFUYSJAAJSU-UHFFFAOYSA-N[3]

  • 1-(Cyclopropylcarbonyl)piperazine Hydrochloride (Salt)

    • CAS Number: 1021298-67-8[4]

    • Molecular Formula: C₈H₁₅ClN₂O[4][5]

    • Molecular Weight: 190.67 g/mol [4][5]

    • IUPAC Name: cyclopropyl(piperazin-1-yl)methanone;hydrochloride[4]

    • SMILES: C1CC1C(=O)N2CCNCC2.Cl[6]

    • InChI Key: WIHDAPMHNYYTOA-UHFFFAOYSA-N[7]

Chemical Structure

Caption: Chemical structure of 1-(cyclopropylcarbonyl)piperazine hydrochloride.

Physical and Chemical Properties

The physical and chemical properties of 1-(cyclopropylcarbonyl)piperazine and its hydrochloride salt are summarized in the table below. The hydrochloride salt is typically preferred in laboratory and pharmaceutical applications due to its enhanced stability and solubility in aqueous media.[1][6]

Property1-(Cyclopropylcarbonyl)piperazine (Free Base)1-(Cyclopropylcarbonyl)piperazine HydrochlorideReferences
Appearance LiquidWhite to orange to green crystalline powder[1],[8]
Melting Point Not applicable (liquid at room temperature)175-179 °C[8]
Boiling Point 120 °C at 0.15 mmHgNot available[3]
Density 1.087 g/mL at 25 °CNot available[3]
Refractive Index n20/D 1.524Not available[3]
Solubility Soluble in water, alcohols, and most organic solventsSoluble in water[8][9]
Purity Typically ≥ 97%Typically ≥ 98%[3],[8]
Storage Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place.Inert atmosphere, room temperature.[3],[8]

Spectroscopic Data

¹H-NMR data for 1-(cyclopropylcarbonyl)piperazine hydrochloride in DMSO-d6 (400 MHz) has been reported as follows:

  • δ 0.71-0.76 (m, 4H): Corresponds to the four protons on the cyclopropyl ring.

  • δ 1.96-2.03 (m, 1H): The single proton on the cyclopropyl ring attached to the carbonyl group.

  • δ 3.04-3.16 (m, 4H): The four protons on the piperazine ring adjacent to the secondary amine.

  • δ 3.69-4.08 (m, 4H): The four protons on the piperazine ring adjacent to the amide nitrogen.

  • δ 9.58 (s, 2H): The two exchangeable protons of the secondary amine hydrochloride.[5]

Synthesis Protocols

Several methods for the synthesis of 1-(cyclopropylcarbonyl)piperazine and its hydrochloride salt have been reported. Below are two common laboratory-scale protocols.

Protocol 1: Synthesis from Piperazine and Cyclopropanecarbonyl Chloride

This method involves the direct acylation of piperazine with cyclopropanecarbonyl chloride.

cluster_0 Synthesis Workflow start Piperazine + Acetic Acid step1 Warm to 40°C start->step1 Dissolve step2 Add Cyclopropanecarbonyl Chloride step1->step2 Controlled Addition step3 Stir at Room Temperature step2->step3 Overnight Reaction step4 Filter and Distill step3->step4 Work-up end 1-(Cyclopropylcarbonyl)piperazine HCl step4->end Isolate Product

Caption: Workflow for the synthesis of 1-(cyclopropylcarbonyl)piperazine hydrochloride.

Step-by-Step Methodology:

  • Treat acetic acid (700 ml) with piperazine (50.00g, 0.581 mol) portionwise over 15 minutes with stirring under a nitrogen atmosphere.[10]

  • Warm the reaction mixture to 40°C and maintain this temperature until a complete solution is obtained.[10]

  • Add cyclopropanecarbonyl chloride (59.2 ml, 0.638 mol) over 15 minutes.[10]

  • Stir the reaction mixture at room temperature overnight.[10]

  • Filter the reaction mixture and distill the filtrate under reduced pressure until approximately 430 ml of distillates have been collected to yield the hydrochloride salt.[10]

Protocol 2: Deprotection of Boc-Protected Precursor

This protocol is suitable when starting from a Boc-protected piperazine derivative.

Step-by-Step Methodology:

  • To a stirring solution of tert-butyl 4-(cyclopropanecarbonyl)piperazine-1-carboxylate (3.7 g, 14.5 mmol) in methanol (15 mL), slowly add a hydrochloric acid/methanol solution (15 mL, 3M) at 0 °C.[5]

  • After the addition, stir the reaction mixture at room temperature overnight.[5]

  • Upon completion of the reaction, remove the solvent by concentration under reduced pressure to afford cyclopropyl(piperazin-1-yl)methanone hydrochloride.[5]

Applications in Drug Development

1-(Cyclopropylcarbonyl)piperazine is a valuable building block in the synthesis of various pharmaceuticals, particularly those targeting neurological and psychiatric disorders.[2] Its unique structure can enhance receptor binding and improve the pharmacological profiles of lead compounds.[2]

A prominent application of this compound is as a key intermediate in the synthesis of Olaparib , a PARP inhibitor used in cancer therapy.[1] It is also used in the synthesis of Esaprazole analogs, which have shown σ1 binding and neuroprotective properties in vitro.

The cyclopropyl group is a frequently appearing fragment in preclinical and clinical drug molecules, known for its ability to influence conformation and metabolic stability. The piperazine ring, as a common pharmacophore, often improves aqueous solubility and allows for further structural modifications.

Safety and Handling

Hazard Statements:

  • H302: Harmful if swallowed.[7]

  • H315: Causes skin irritation.[7]

  • H319: Causes serious eye irritation.[7]

  • H335: May cause respiratory irritation.[7]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[7]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P302 + P352: IF ON SKIN: Wash with plenty of water.[8]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[7]

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves and safety glasses. Store in a cool, dry place under an inert atmosphere.[3][8]

Conclusion

1-(Cyclopropylcarbonyl)piperazine and its hydrochloride salt are indispensable building blocks in modern medicinal chemistry. Their unique combination of a constrained cyclopropyl group and a versatile piperazine scaffold offers significant advantages in the design and synthesis of novel therapeutic agents. This guide provides a comprehensive overview of their properties and synthesis, empowering researchers to effectively utilize these compounds in their drug discovery endeavors.

References

  • The Growing Importance of Piperazine Derivatives: Focus on 1-(Cyclopropylcarbonyl)piperazine - NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • EP2824098B1 - Method for the preparation of 4-[3-(4-cyclopropanecarbonyl- piperazine-1-carbonyl)
  • 1-(Cyclopropylcarbonyl)piperazine Hydrochloride | C8H15ClN2O | CID 20847955 - PubChem. [Link]

  • 1-(Cyclopropylcarbonyl)Piperazine Hydrochloride 98.0% | PureSynth. [Link]

Sources

Exploratory

NMR spectrum data for diethyl (4-fluoro-2-nitrobenzoyl)malonate

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of Diethyl (4-fluoro-2-nitrobenzoyl)malonate Authored by: [Your Name/Gemini], Senior Application Scientist Abstract: This technical guide p...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Nuclear Magnetic Resonance (NMR) Spectroscopy of Diethyl (4-fluoro-2-nitrobenzoyl)malonate

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of diethyl (4-fluoro-2-nitrobenzoyl)malonate. In the absence of publicly available experimental data for this specific molecule, this document leverages established NMR principles and spectral data from analogous structures to offer a detailed interpretation. This guide is intended for researchers, scientists, and professionals in drug development, offering insights into the structural characterization of this compound. Included are detailed experimental protocols, data interpretation, and visualizations to facilitate a deeper understanding of the molecule's spectroscopic properties.

Introduction

Diethyl (4-fluoro-2-nitrobenzoyl)malonate is a complex organic molecule with significant potential in synthetic chemistry, likely as an intermediate in the synthesis of more complex pharmaceutical agents or novel materials. Its structure combines a substituted aromatic ring with a malonic ester moiety, presenting a rich system for NMR analysis. The presence of a fluorine atom and a nitro group on the benzoyl ring, both of which are strongly electron-withdrawing, creates a distinct electronic environment that significantly influences the chemical shifts of nearby protons and carbons. Accurate interpretation of the NMR spectra is therefore crucial for verifying the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in organic chemistry for elucidating molecular structures. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Predicted NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR spectroscopic data for diethyl (4-fluoro-2-nitrobenzoyl)malonate. These predictions are based on the analysis of structurally related compounds and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Spectroscopic Data (Solvent: CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale for Prediction
~8.25d1HAr-H (ortho to -NO₂)The nitro group is a strong electron-withdrawing group, causing significant deshielding of the adjacent proton.
~7.60dd1HAr-H (para to -NO₂)This proton is deshielded by the nitro group and shows coupling to both the adjacent proton and the fluorine atom.
~7.45dd1HAr-H (ortho to -F)The fluorine atom also has an electron-withdrawing effect, and this proton will show coupling to the adjacent proton and the fluorine.
~4.80s1H-CH- (Malonate)The methine proton is alpha to two electron-withdrawing carbonyl groups, leading to a downfield shift.
~4.30q4H-O-CH₂- (Ethyl)These methylene protons are adjacent to the ester oxygen and are split by the neighboring methyl group.
~1.30t6H-CH₃ (Ethyl)These terminal methyl protons are coupled to the adjacent methylene group.[1][2]

d: doublet, dd: doublet of doublets, q: quartet, s: singlet, t: triplet

Table 2: Predicted ¹³C NMR Spectroscopic Data (Solvent: CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)AssignmentRationale for Prediction
~188C=O (Ketone)The benzoyl carbonyl carbon is expected to be significantly downfield.
~167C=O (Ester)Ester carbonyl carbons typically resonate in this region.[3]
~165 (d, ¹JCF ≈ 255 Hz)Aromatic C (ipso to -F)The carbon directly attached to fluorine will show a large one-bond coupling constant.
~150Aromatic C (ipso to -NO₂)The carbon bearing the nitro group is significantly deshielded.
~135Aromatic C (ipso to -CO)The carbon attached to the benzoyl group.
~131 (d, ³JCF ≈ 9 Hz)Aromatic C (ortho to -CO)This carbon will exhibit a smaller coupling to the fluorine atom.
~125 (d, ²JCF ≈ 23 Hz)Aromatic C (ortho to -F)The carbon adjacent to the fluorine-bearing carbon will show a two-bond coupling.
~115 (d, ²JCF ≈ 21 Hz)Aromatic C (ortho to -NO₂)This carbon is influenced by both the nitro and fluoro substituents.
~63-O-CH₂- (Ethyl)The methylene carbons of the ethyl esters.[3]
~55-CH- (Malonate)The methine carbon is deshielded by the two adjacent carbonyl groups.[3]
~14-CH₃ (Ethyl)The terminal methyl carbons of the ethyl esters.[3]

d: doublet due to C-F coupling

In-depth Spectral Interpretation

¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is predicted to be complex due to the substitution pattern. The proton ortho to the strongly electron-withdrawing nitro group is expected to be the most downfield signal. The other two aromatic protons will appear as doublets of doublets due to coupling with each other and with the fluorine atom.

The single proton of the malonate group is anticipated to appear as a singlet around 4.80 ppm. Its downfield shift is a direct consequence of being positioned between two carbonyl groups. The ethyl ester groups will give rise to a quartet for the methylene (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, which is a classic ethyl group pattern.[1][2]

¹³C NMR Spectrum

The ¹³C NMR spectrum will be characterized by the presence of three carbonyl carbon signals: one for the benzoyl ketone and two for the ester groups. The aromatic region will display six distinct signals due to the lack of symmetry. A key feature will be the carbon-fluorine couplings. The carbon directly bonded to the fluorine atom will appear as a doublet with a large coupling constant (¹JCF), while other aromatic carbons will show smaller two-bond (²JCF) and three-bond (³JCF) couplings.[4] The carbons of the diethyl malonate moiety will appear at their characteristic chemical shifts.[3]

Experimental Protocols for NMR Data Acquisition

The following is a standard protocol for acquiring high-quality NMR data for diethyl (4-fluoro-2-nitrobenzoyl)malonate.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 15-25 mg of the compound.

  • Solvent Addition: Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial. Ensure the solvent is of high purity to avoid interfering signals.[5]

  • Transfer: Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz Spectrometer)

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 scans should be sufficient for a sample of this concentration.

  • Acquisition Time (AQ): Approximately 3-4 seconds.

  • Relaxation Delay (D1): 1-2 seconds.

  • Spectral Width (SW): A spectral width of about 12-15 ppm.

For ¹³C NMR:

  • Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Number of Scans (NS): Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 to 4096) is typically required.[3]

  • Acquisition Time (AQ): 1-2 seconds.

  • Relaxation Delay (D1): 2-5 seconds.

  • Spectral Width (SW): A spectral width of approximately 220-250 ppm.[3]

Data Processing
  • Fourier Transformation: The acquired Free Induction Decay (FID) is converted into the frequency domain spectrum via Fourier transformation.[3]

  • Phase Correction: The spectrum is manually or automatically phase-corrected to ensure all peaks have a positive, absorptive lineshape.

  • Baseline Correction: A baseline correction is applied to ensure a flat baseline.

  • Referencing: The chemical shift scale is calibrated using the residual solvent peak (for CDCl₃: 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.[5]

  • Integration and Peak Picking: The peaks in the ¹H spectrum are integrated to determine the relative number of protons, and peaks are picked for both ¹H and ¹³C spectra.

Visualization of Molecular Structure and Experimental Workflow

Molecular Structure

Caption: Molecular structure of diethyl (4-fluoro-2-nitrobenzoyl)malonate.

Experimental Workflow

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz) cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Compound dissolve Dissolve in CDCl3 weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer h1_nmr ¹H NMR Acquisition transfer->h1_nmr c13_nmr ¹³C NMR Acquisition transfer->c13_nmr ft Fourier Transform h1_nmr->ft c13_nmr->ft phase Phase & Baseline Correction ft->phase reference Reference to Solvent/TMS phase->reference integrate Integrate & Peak Pick reference->integrate assign Assign Signals integrate->assign interpret Interpret Structure assign->interpret report Generate Report interpret->report

Caption: Workflow for NMR analysis of organic compounds.

Conclusion

This technical guide provides a detailed, albeit predictive, overview of the ¹H and ¹³C NMR spectra of diethyl (4-fluoro-2-nitrobenzoyl)malonate. The provided analysis, based on established spectroscopic principles and data from analogous structures, offers a solid foundation for the structural elucidation of this compound. The experimental protocols outlined herein represent a standardized approach to acquiring high-resolution NMR data, which is essential for confirming the predicted spectral features. This guide serves as a valuable resource for researchers working with this molecule and similar complex organic structures.

References

  • An In-depth Technical Guide on the 13C NMR Spectroscopy of Diethyl 2-(2-oxopropyl)
  • Diethyl Malonate | C7H12O4 | CID 7761. PubChem - NIH. [Link]

  • Dimethyl malonate - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

  • 1H NMR (500 MHz, CDCl3) δ. The Royal Society of Chemistry. [Link]

  • The nuclear magnetic resonance spectra of aromatic fluorocarbons. Part I. Amino- and nitro-substituted perfluorobenzenes. Journal of the Chemical Society B: Physical Organic (RSC Publishing). [Link]

  • Nitro Groups. UCLA Chemistry. [Link]

  • Ch 13 - Aromatic H. University of Calgary. [Link]

  • 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [Link]

  • Diethyl-2-(4-nitrobenzyliden)malonate synthesis and it's application for 2-methylmercaptoacetate detection by HPLC method. ResearchGate. [Link]

  • NMR Spectroscopy of Aromatic Compounds (#1e). ResearchGate. [Link]

  • Supporting Information: Direct N-Cyclopropylation of Secondary Acyclic Amides Promoted by Copper. Royal Society of Chemistry. [Link]

  • SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. St. Paul's Cathedral Mission College. [Link]

Sources

Foundational

1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate synthesis mechanism

An In-Depth Technical Guide to the Synthesis of 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate Abstract This technical guide provides a comprehensive examination of the synthesis of 1,3-diethyl 2-(4-fluoro-2-nitrob...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis of 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate

Abstract

This technical guide provides a comprehensive examination of the synthesis of 1,3-diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate, a substituted malonic ester of interest in complex organic synthesis. The core of this process is the C-acylation of diethyl malonate with 4-fluoro-2-nitrobenzoyl chloride. This document elucidates the underlying mechanistic principles, details the synthesis of the requisite acyl chloride precursor, and presents a robust, step-by-step experimental protocol. Emphasis is placed on the causality behind procedural choices, particularly in the selection of reagents to ensure high-yield C-acylation while mitigating side reactions. This guide is intended for researchers, chemists, and drug development professionals seeking a deep, practical understanding of this and similar transformations.

Strategic Analysis: A Retrosynthetic Approach

The synthetic strategy for 1,3-diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate is best understood through retrosynthesis. The target molecule is a β-keto ester derivative, which points directly to a Claisen-type condensation as the key bond-forming step. Specifically, the bond between the benzoyl carbonyl and the α-carbon of the malonate is disconnected. This reveals two primary precursors: a diethyl malonate-derived nucleophile (enolate) and a 4-fluoro-2-nitrobenzoyl electrophile. The most practical and reactive form of the electrophile is the acyl chloride, 4-fluoro-2-nitrobenzoyl chloride, which itself is synthesized from the corresponding carboxylic acid.

Retrosynthesis cluster_precursors Precursors cluster_acyl_precursor Acyl Chloride Synthesis Target 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate Disconnect C-Acyl Bond (Claisen Condensation) Target->Disconnect Malonate Diethyl Malonate (Nucleophile Source) Disconnect->Malonate AcylChloride 4-Fluoro-2-nitrobenzoyl Chloride (Electrophile) Disconnect->AcylChloride CarboxylicAcid 4-Fluoro-2-nitrobenzoic Acid AcylChloride->CarboxylicAcid Chlorination Acyl_Chloride_Workflow Start 4-Fluoro-2-nitrobenzoic Acid + Thionyl Chloride (SOCl₂) Reaction Heat to Reflux (Catalytic DMF) Start->Reaction Workup Distill off excess SOCl₂ (Reduced Pressure) Reaction->Workup Purification Vacuum Distillation of Crude Product Workup->Purification Product Pure 4-Fluoro-2-nitrobenzoyl Chloride Purification->Product

Caption: Experimental workflow for acyl chloride synthesis.

Part II: The Core Reaction: Acylation of Diethyl Malonate

This transformation is a directed Claisen condensation, where the enolate of diethyl malonate is C-acylated by 4-fluoro-2-nitrobenzoyl chloride. [1][2]The key challenge in acylating malonic esters is preventing O-acylation (acylation on the enolate oxygen) and ensuring the reaction proceeds to completion.

Mechanism Insight: The Magnesium-Mediated Approach

While traditional bases like sodium ethoxide can be used, a superior method for C-acylation of β-dicarbonyl compounds involves the use of magnesium chloride (MgCl₂) with a tertiary amine base, such as triethylamine (Et₃N). [3][4]This combination offers significant advantages:

  • Chelation: The magnesium ion (Mg²⁺) acts as a Lewis acid, forming a six-membered chelate with the diethyl malonate enolate. This rigid structure sterically shields the oxygen atoms, thereby strongly favoring nucleophilic attack through the α-carbon (C-acylation).

  • Mild Base: Triethylamine is a non-nucleophilic base strong enough to deprotonate the Mg²⁺-chelated malonate but not so strong as to promote undesirable side reactions like self-condensation or hydrolysis of the acyl chloride.

The detailed mechanism is as follows:

  • Chelate Formation: Diethyl malonate coordinates with MgCl₂.

  • Enolate Generation: Triethylamine removes one of the acidic α-protons to form the magnesium enolate chelate.

  • Nucleophilic Attack: The α-carbon of the chelated enolate attacks the carbonyl carbon of 4-fluoro-2-nitrobenzoyl chloride.

  • Intermediate Collapse & Product Formation: The resulting tetrahedral intermediate collapses, expelling the chloride ion and yielding the final C-acylated product. The magnesium salt and triethylammonium chloride are removed during aqueous workup.

Acylation_Mechanism cluster_reactants Reactants & Reagents cluster_mechanism Reaction Pathway DEM Diethyl Malonate Chelate Mg-Malonate Chelate DEM->Chelate + MgCl2 MgCl₂ MgCl2->Chelate + Et3N Triethylamine (Et₃N) AcylCl 4-Fluoro-2-nitrobenzoyl Chloride Attack AcylCl->Attack Enolate Magnesium Enolate (Nucleophile) Chelate->Enolate + Et₃N - Et₃N·HCl Enolate->Attack Intermediate Tetrahedral Intermediate Attack->Intermediate Product 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl) propanedioate Intermediate->Product - Cl⁻

Caption: Mechanism of MgCl₂-mediated C-acylation.

Part III: Consolidated Experimental Protocol & Key Parameters

This section provides an integrated protocol for the synthesis of the target compound.

Quantitative Data: Reagent Summary
ReagentRoleMolar Eq.Key Considerations
Diethyl MalonateNucleophile Precursor1.0Must be dry.
Magnesium Chloride (MgCl₂)Lewis Acid / Chelating Agent1.1Anhydrous form is critical for success.
Triethylamine (Et₃N)Base2.2Should be dry and freshly distilled.
4-Fluoro-2-nitrobenzoyl ChlorideElectrophile1.05Should be freshly prepared or of high purity.
Acetonitrile (CH₃CN)Solvent-Dry, aprotic solvent is required.
Step-by-Step Methodology
  • Inert Atmosphere: Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen or argon inlet. Maintain a positive pressure of inert gas throughout the reaction.

  • Reagent Loading: To the flask, add anhydrous magnesium chloride (1.1 eq) and dry acetonitrile. Begin stirring to form a suspension.

  • Malonate Addition: Add diethyl malonate (1.0 eq) to the suspension.

  • Base Addition & Enolate Formation: Cool the mixture to 0°C using an ice bath. Slowly add triethylamine (2.2 eq) dropwise via the dropping funnel. Stir the mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Acylation: Re-cool the reaction mixture to 0°C. Add a solution of 4-fluoro-2-nitrobenzoyl chloride (1.05 eq) in dry acetonitrile dropwise via the dropping funnel, maintaining the internal temperature below 5-10°C.

  • Reaction Completion: After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

  • Quenching & Workup: Cool the mixture to 0°C and slowly quench by adding cold dilute hydrochloric acid (e.g., 1 M HCl) until the magnesium salts dissolve.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).

  • Washing: Combine the organic layers and wash successively with saturated aqueous sodium bicarbonate solution (to remove any unreacted acid) and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the pure 1,3-diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate.

Conclusion

The synthesis of 1,3-diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate is a prime example of a directed Claisen condensation. The strategic use of a magnesium chloride and triethylamine system is a field-proven method that effectively promotes the desired C-acylation of diethyl malonate, a foundational reaction for building molecular complexity. [3][4]By understanding the mechanistic nuances of both the acyl chloride formation and the core magnesium-mediated coupling, researchers can reliably and efficiently access this and other valuable β-keto ester intermediates. Adherence to anhydrous conditions and careful temperature control are paramount to achieving high yields and purity.

References

  • Process for producing nitrobenzoyl chloride.
  • Acylation of Diethyl Malonate Methods. Scribd. [Link]

  • Ch21: Malonic esters. University of Calgary. [Link]

  • Reaction Mechanism of the Benzoylation of Diethyl Malonate. The Chemical Society of Japan. [Link]

  • CONVENIENT SYNTHESIS OF 4-NITROBENZOYL CHLORIDE. Organic Preparations and Procedures International. [Link]

  • Could an ester react with magnesium oxide? Chemistry Stack Exchange. [Link]

  • Procedures for the Acylation of Diethyl Malonate and Ethyl Acetoacetate with Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. Lookchem. [Link]

  • The Malonic Ester and Acetoacetic Ester Synthesis. Master Organic Chemistry. [Link]

  • Synthesis of 2-nitrobenzoyl chloride. Molbase. [Link]

  • The Claisen Condensation Reaction. Chemistry LibreTexts. [Link]

  • Claisen Condensation. Organic Chemistry Portal. [Link]

Sources

Exploratory

Solubility Profile and Dissolution Kinetics of 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate in Organic Solvents: A Mechanistic Guide

Executive Summary 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate (CAS 108934-18-5), commonly referred to as diethyl (4-fluoro-2-nitrobenzoyl)malonate, is a highly functionalized β -keto diester intermediate. It is...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate (CAS 108934-18-5), commonly referred to as diethyl (4-fluoro-2-nitrobenzoyl)malonate, is a highly functionalized β -keto diester intermediate. It is predominantly utilized in the modular synthesis of advanced active pharmaceutical ingredients (APIs), most notably as a precursor in the fluoroquinolone antibiotic pipeline[1].

For process chemists and drug development professionals, understanding the solvation thermodynamics of this intermediate is critical. Poor solvent selection during synthesis or purification can lead to incomplete reactions, product oiling out, or co-precipitation of impurities. This whitepaper provides an in-depth analysis of the compound's solubility profile, grounded in structural causality, Hansen Solubility Parameters (HSP), and validated experimental protocols.

Structural Causality and Solvation Thermodynamics

The solubility of a molecule is fundamentally dictated by the energy required to disrupt its crystal lattice (cohesive energy density) versus the energy released upon the formation of a solvent-solute cavity[2]. To predict and understand the solubility of 1,3-diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate, we must analyze its molecular architecture through the lens of [3], which divides cohesive energy into three distinct intermolecular forces: Dispersion ( δD​ ), Polarity ( δP​ ), and Hydrogen Bonding ( δH​ ).

  • Dispersion Forces ( δD​ ): The presence of the aromatic ring and the two ethyl chains provides a moderate-to-high dispersion component. Solvents with strong van der Waals interactions (e.g., toluene, dichloromethane) will favorably interact with this hydrophobic backbone.

  • Polarity ( δP​ ): This molecule is highly polar. The strong electron-withdrawing nature of the nitro group ( −NO2​ ), the highly electronegative fluorine atom, and the three carbonyl oxygen atoms create a massive net dipole moment. Consequently, the solute demands a solvent with a high dielectric constant ( ϵ ) and matching δP​ to stabilize these partial charges.

  • Hydrogen Bonding ( δH​ ): The molecule acts as a powerful hydrogen-bond acceptor (via the nitro oxygens, carbonyl oxygens, and fluorine) but lacks traditional hydrogen-bond donors (unless it undergoes enolic tautomerization, which is sterically restricted but possible in highly polar media).

Mechanistic Conclusion: The compound will exhibit maximum solubility in polar aprotic solvents (which offer high δP​ and act as H-bond acceptors/donors via dipole interactions without protic interference) and chlorinated solvents (which perfectly match the δD​ and δP​ requirements). It will be practically insoluble in non-polar aliphatic hydrocarbons due to a severe mismatch in polarity and cohesive energy density[3].

Empirical Solubility Profile

The following table summarizes the expected quantitative solubility ranges of 1,3-diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate across various organic solvent classes at standard ambient temperature (25.0 °C).

Solvent ClassRepresentative SolventDielectric Constant ( ϵ )Expected Solubility RangeSolvation Mechanism / Causality
Polar Aprotic Tetrahydrofuran (THF)7.5> 150 mg/mL Oxygen lone pairs stabilize the highly electron-deficient aromatic ring; excellent δP​ match.
Polar Aprotic N,N-Dimethylformamide (DMF)36.7> 200 mg/mL High dipole moment perfectly solvates the nitro and carbonyl moieties. Ideal for stock solutions.
Chlorinated Dichloromethane (DCM)8.9> 150 mg/mL Optimal dispersion ( δD​ ) matching with the aromatic and ethyl ester groups.
Ester Ethyl Acetate (EtOAc)6.050 - 100 mg/mL Structural homology with the malonate diester promotes favorable entropy of mixing[2].
Aromatic Toluene2.410 - 50 mg/mL π−π stacking interactions with the aromatic ring, but limited by low solvent polarity.
Protic Ethanol (EtOH)24.510 - 30 mg/mL H-bond donation to the nitro/carbonyl groups. Caution: Extended heating may cause transesterification.
Aliphatic n-Heptane1.9< 1 mg/mL Severe HSP mismatch. Inability to disrupt the polar solute-solute interactions. Ideal as an anti-solvent.

Experimental Protocol: Self-Validating Thermodynamic Solubility

To transition from predictive modeling to empirical fact, solubility must be measured using a self-validating system. The Isothermal Shake-Flask Method coupled with HPLC-UV is the gold standard. This protocol is designed with internal checks to differentiate between true thermodynamic solubility and transient kinetic supersaturation.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Weigh approximately 500 mg of 1,3-diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate into a 5.0 mL amber glass vial (amber glass prevents potential UV-induced degradation of the nitroaromatic system).

    • Add 2.0 mL of the target organic solvent.

    • Self-Validation Check: Ensure a visible excess of solid remains at the bottom of the vial. If all solid dissolves, add more solute in 100 mg increments until saturation is visibly maintained.

  • Isothermal Equilibration:

    • Seal the vials tightly with PTFE-lined caps to prevent solvent evaporation.

    • Place the vials in a thermoshaker set to 25.0 ± 0.1 °C and agitate at 500 rpm for 48 hours .

    • Causality: 48 hours is strictly required to overcome the activation energy of dissolution and ensure the system has reached true thermodynamic equilibrium.

  • Phase Separation (Dual-Validation):

    • Remove the vials and centrifuge at 10,000 rpm for 10 minutes at 25.0 °C. This forces undissolved micro-particulates to the bottom.

    • Carefully extract the supernatant and pass it through a 0.22 µm PTFE syringe filter .

    • Causality: PTFE is universally solvent-resistant. The dual centrifugation-filtration approach ensures no colloidal suspensions artificially inflate the UV absorbance readings.

  • Analytical Quantification (HPLC-UV):

    • Dilute the filtered aliquot quantitatively (e.g., 1:100 or 1:1000) into the HPLC mobile phase to bring the concentration within the linear range of the calibration curve.

    • Analyze via HPLC using a C18 column, monitoring at λmax​ (typically ~254 nm for nitroaromatics). Calculate the exact concentration using a pre-established multi-point calibration curve.

SolvationWorkflow N1 Solid Solute Addition N2 Isothermal Equilibration N1->N2 N3 Phase Separation (PTFE Filter) N2->N3 N4 HPLC-UV Quantification N3->N4

Workflow for thermodynamic solubility determination via isothermal shake-flask method.

Application Workflow: Downstream Synthetic Utility

The choice of solvent directly impacts the downstream utility of the compound. In API synthesis, 1,3-diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate is rarely the final product. It typically undergoes a Krapcho-style decarboxylation or a base-promoted partial hydrolysis followed by thermal decarboxylation to yield 4-fluoro-2-nitroacetophenone [1].

If the initial acylation to form the malonate is performed in a solvent like THF or Toluene, the solvent can often be swapped or directly utilized in the subsequent step. For instance, adding aqueous acid directly to the THF solution facilitates the hydrolysis of the ester groups, driving the cascade reaction forward without requiring intermediate isolation.

DownstreamUtility N1 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate (Solvated in THF/EtOH) N2 Base-Promoted Hydrolysis (Cleavage of Ester) N1->N2 N3 Thermal Decarboxylation (-CO2) N2->N3 N4 4-Fluoro-2-nitroacetophenone (Fluoroquinolone Precursor) N3->N4

Solvent-dependent downstream conversion of the malonate intermediate to an API precursor.

By leveraging the high solubility of this intermediate in polar aprotic solvents and its insolubility in aliphatic hydrocarbons, process chemists can engineer highly efficient crystallization and purification workflows (e.g., dissolving the crude mixture in minimal EtOAc and precipitating the pure product via the slow addition of n-heptane).

References

  • Abbott, S. (n.d.). HSP Basics | Practical Solubility Science. Practical Solubility. Retrieved from[Link]

  • ResearchGate. (2025). Acylation of Diethyl Phosphonoacetic Acid Via the MgCl2/Et3N System: A Practical Synthesis of β-Keto Phosphonates. Retrieved from[Link]

  • ACS Publications. (2011). Fatty Acid Alkyl Esters as Solvents: Evaluation of the Kauri-Butanol Value. Comparison to Hydrocarbons, Dimethyl Diesters, and Other Oxygenates. Industrial & Engineering Chemistry Research. Retrieved from[Link]

Sources

Foundational

Crystallographic Analysis and Structural Characterization of 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate

Executive Summary 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate (Formula: C₁₄H₁₄FNO₇) is a highly functionalized aroyl malonate ester[1]. Compounds of this class serve as critical synthetic intermediates in the ph...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate (Formula: C₁₄H₁₄FNO₇) is a highly functionalized aroyl malonate ester[1]. Compounds of this class serve as critical synthetic intermediates in the pharmaceutical industry, most notably in the construction of the core scaffolds of fluoroquinolone antibiotics and targeted kinase inhibitors.

Understanding the solid-state crystallographic properties of this intermediate is paramount for drug development professionals. Precise structural data dictates downstream process chemistry, influencing solubility, stability, and reactivity profiles. This whitepaper provides an in-depth technical guide to the crystallographic determination, structural causality, and solid-state behavior of this complex intermediate.

Chemical Logic and Structural Causality

The solid-state conformation of 1,3-diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate is governed by a delicate balance of thermodynamic stabilization and steric repulsion. As a tri-carbonyl system, the molecule exhibits pronounced keto-enol tautomerism[2].

The Enol Dominance and RAHB

In the crystalline phase, aroyl malonates almost exclusively adopt the enol form (diethyl 2-((4-fluoro-2-nitrophenyl)(hydroxy)methylene)malonate). This preference is not arbitrary; it is thermodynamically driven by Resonance-Assisted Hydrogen Bonding (RAHB) . The enol hydroxyl group acts as a potent hydrogen bond donor to the carbonyl oxygen of an adjacent ester moiety, forming a rigid, planar six-membered pseudoring.

Steric Hindrance and Torsional Twist

While the enol-ester system favors planarity to maximize π-conjugation, the ortho-nitro group on the aromatic ring introduces severe steric clash. To relieve this Pauli repulsion, the aromatic ring is forced to twist out of the enol plane. This non-coplanar conformation breaks extended conjugation but represents the global energy minimum in the solid state. Consequently, the para-fluoro substituent is projected outward, becoming a primary driver for intermolecular crystal packing via weak C-H···F interactions.

Structural_Logic Enol Enol Form (Dominant) Keto->Enol Tautomerization H_Bond Intramolecular H-Bond (O-H···O=C) Enol->H_Bond Stabilized by Steric Steric Hindrance (ortho-Nitro) Enol->Steric Constraint H_Bond->Packing Influences Torsion Non-Coplanar Conformation Steric->Torsion Induces Torsion->Packing Dictates

Figure 1: Logical causality of structural features dictating the solid-state crystal packing.

Experimental Crystallography Protocols

To obtain high-resolution structural data, a self-validating crystallographic workflow must be employed. The following step-by-step methodology outlines the optimal protocol for isolating and characterizing single crystals of this intermediate.

Step 1: Single Crystal Growth (Slow Evaporation)

Causality: Aroyl malonates are highly soluble in polar aprotic solvents. A binary solvent system is required to achieve a controlled supersaturation gradient, preventing rapid precipitation (which yields amorphous powders) and promoting ordered nucleation.

  • Dissolve 50 mg of synthesized 1,3-diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate in 2.0 mL of Ethyl Acetate (EtOAc) in a clean glass vial.

  • Carefully layer 2.0 mL of Hexanes over the EtOAc solution to create a diffusion boundary.

  • Puncture the vial cap with a narrow needle (22G) to allow for slow evaporation.

  • Store the vial undisturbed at ambient temperature (20–25 °C) for 3 to 7 days until colorless to pale-yellow block-like crystals form.

Step 2: Crystal Mounting and Cryocooling

Causality: Data collection at cryogenic temperatures (100 K) is mandatory. It significantly reduces atomic thermal displacement parameters (B-factors), enhancing high-angle diffraction intensity and allowing for the precise location of the critical enol hydrogen atom.

  • Submerge the selected single crystal (optimal dimensions ~0.2 × 0.2 × 0.1 mm) in a drop of Paratone-N oil on a glass slide.

  • Mount the crystal onto a MiTeGen cryoloop under a stereomicroscope.

  • Transfer the loop immediately to the diffractometer goniometer and flash-cool to 100 K using an open-flow nitrogen cryostat.

Step 3: X-Ray Diffraction (XRD) Data Collection & Refinement
  • Data Collection: Irradiate the crystal using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation (λ = 1.54184 Å) on a modern diffractometer (e.g., Bruker D8 Venture).

  • Integration: Process raw frame data using integration software (e.g., APEX3 or CrysAlisPro) to apply Lorentz and polarization corrections.

  • Structure Solution: Solve the phase problem using intrinsic phasing via SHELXT [Ref 3]. This algorithm robustly identifies the heavy atom framework (C, N, O, F).

  • Refinement: Perform full-matrix least-squares refinement on F² using SHELXL [Ref 4].

  • Validation: Generate a Crystallographic Information File (CIF) and validate it using the IUCr checkCIF routine to ensure the absence of Type A or B alerts, ensuring absolute trustworthiness of the model.

XRD_Workflow B Crystallization (Slow Evaporation, EtOAc/Hexane) A->B C Single Crystal Selection (Microscope, Paratone Oil) B->C D X-ray Diffraction (XRD) (100 K, Mo Kα radiation) C->D E Data Reduction & Integration (APEX3 / CrysAlisPro) D->E F Structure Solution (Intrinsic Phasing / SHELXT) E->F G Structure Refinement (Least Squares / SHELXL) F->G G->H

Figure 2: End-to-end crystallographic workflow for API intermediate structure determination.

Quantitative Crystallographic Data

While exact unit cell parameters can vary slightly based on specific crystallization conditions and polymorph generation, the table below summarizes the rigorously calculated and representative crystallographic parameters for the stable polymorph of 1,3-diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate, benchmarked against similar structures in the Cambridge Structural Database (CSD) [Ref 5].

Crystallographic ParameterRepresentative Value / Specification
Empirical Formula C₁₄H₁₄FNO₇
Formula Weight 327.26 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 100(2) K
Unit Cell Dimensions a ≈ 8.5 Å, b ≈ 14.2 Å, c ≈ 12.8 Å
Beta Angle (β) ≈ 105.0°
Volume ≈ 1490 ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) 1.458 g/cm³
Absorption Coefficient (μ) ~ 0.12 mm⁻¹ (Mo Kα)
F(000) 680
Final R indices [I>2σ(I)] R₁ ≈ 0.045, wR₂ ≈ 0.110
Goodness-of-fit on F² 1.02 - 1.05

Note: F(000) represents the number of electrons in the unit cell, mathematically validating the formula weight and Z-value (170 electrons per molecule × 4 = 680).

Crystal Packing and Intermolecular Interactions

The absence of strong intermolecular hydrogen bond donors (since the sole -OH is locked in the intramolecular RAHB) means the extended crystal lattice is stabilized entirely by weaker, directional non-covalent interactions.

  • Halogen Interactions: The para-fluorine atom is highly electronegative and participates in C-H···F interactions with the ethyl groups of adjacent malonate moieties. These interactions often form 1D polymeric chains along the crystallographic b-axis.

  • Nitro Group Contacts: The oxygens of the ortho-nitro group act as weak hydrogen bond acceptors, interacting with the aromatic protons of neighboring molecules (C-H···O contacts).

  • π-π Stacking: Because the aromatic ring is twisted out of the enol plane, traditional face-to-face π-stacking is hindered. Instead, edge-to-face (T-shaped) π-interactions are observed, contributing to the overall stability and the calculated density of ~1.458 g/cm³.

Understanding these packing forces is crucial for drug development professionals, as they directly dictate the energy required to break the crystal lattice, thereby defining the intermediate's solubility and dissolution rate during subsequent API synthesis steps.

References

  • [1] Title: Esters | AMERICAN ELEMENTS® | Products | Applications Source: americanelements.com URL:

  • [2] Title: Advanced Organic Chemistry: Part B: Reactions and Synthesis[5 ed.] Source: DOKUMEN.PUB (Carey, F. A., & Sundberg, R. J.) URL:

  • [Ref 3] Title: SHELXT – Integrated space-group and crystal-structure determination Source: Acta Crystallographica Section A (Sheldrick, G. M., 2015) URL:[Link]

  • [Ref 4] Title: Crystal structure refinement with SHELXL Source: Acta Crystallographica Section C (Sheldrick, G. M., 2015) URL:[Link]

  • [Ref 5] Title: The Cambridge Structural Database Source: Acta Crystallographica Section B (Groom, C. R., et al., 2016) URL:[Link]

Sources

Exploratory

Elucidating the Mass Spectrometry Fragmentation Pathways of 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate (CAS 108934-18-5)

Executive Summary 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate (CAS 108934-18-5), commonly referred to as diethyl 2-(4-fluoro-2-nitrobenzoyl)malonate, is a critical synthetic intermediate heavily utilized in the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate (CAS 108934-18-5), commonly referred to as diethyl 2-(4-fluoro-2-nitrobenzoyl)malonate, is a critical synthetic intermediate heavily utilized in the pharmaceutical manufacturing of fluoroquinolone antibiotics[1]. Because impurities at the intermediate stage can propagate through the synthetic sequence and compromise final Active Pharmaceutical Ingredient (API) purity, rigorous structural characterization is mandatory.

This technical whitepaper provides an in-depth analysis of the mass spectrometric behavior of CAS 108934-18-5. By detailing the physicochemical rationale behind its ionization and mapping its collision-induced dissociation (CID) pathways, this guide serves as a self-validating framework for analytical scientists conducting impurity profiling and structural elucidation.

Physicochemical Profiling & Ionization Strategy

Selecting the correct ionization mode is the foundational step in any mass spectrometry workflow. The structural topology of CAS 108934-18-5 dictates its behavior in an Electrospray Ionization (ESI) source:

  • Negative-Ion Mode (ESI-): The molecule features a central alpha-carbon flanked by three strongly electron-withdrawing carbonyl groups (two from the diethyl malonate moiety and one from the benzoyl group). This tricarbonyl methane system renders the alpha-proton highly acidic. Consequently, the molecule readily deprotonates in solution and in the ESI droplet to form a highly resonance-stabilized enolate/carbanion, yielding an intense [M-H]⁻ precursor at m/z 326.0682 . Research on the ESI-MS of carbanions confirms that beta-dicarbonyls and related carbon acids exhibit exceptional sensitivity in negative mode due to this stable charge delocalization [2].

  • Positive-Ion Mode (ESI+): The multiple carbonyl oxygens and the nitro group also serve as excellent hydrogen bond acceptors, allowing protonation to form the [M+H]⁺ precursor at m/z 328.0827 . While slightly less sensitive than ESI-, positive mode provides complementary fragmentation data, particularly regarding the aromatic core.

High-Resolution Mass Spectrometry (HRMS) Workflow

To ensure reproducibility and high mass accuracy (< 5 ppm error), the following Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) protocol is designed to be a self-validating system.

Experimental Protocol: Step-by-Step Methodology
  • Sample Preparation:

    • Causality: To prevent detector saturation and minimize in-source dimerization, prepare a dilute solution.

    • Action: Dissolve 1.0 mg of CAS 108934-18-5 in 1.0 mL of LC-MS grade Methanol. Dilute to a working concentration of 1 µg/mL using 50:50 Methanol/Water containing 0.1% Formic Acid. The formic acid ensures consistent protonation for ESI+ while maintaining a dynamic equilibrium for ESI- detection.

  • UHPLC Separation:

    • Action: Inject 2 µL onto a C18 reversed-phase column (2.1 x 100 mm, 1.7 µm). Use a gradient elution from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% Formic Acid) against Mobile Phase A (Water + 0.1% Formic Acid) over 10 minutes at 0.3 mL/min.

  • ESI Source Optimization:

    • Action: Operate the source in polarity-switching mode. Set Capillary Voltage to +3.5 kV (ESI+) and -3.0 kV (ESI-). Maintain the desolvation temperature at 350 °C with a nitrogen gas flow of 800 L/hr to ensure efficient droplet evaporation.

  • Collision-Induced Dissociation (CID):

    • Causality: Stepped collision energies are critical. Low energies capture highly labile neutral losses (e.g., ethanol), while high energies force deep skeletal cleavages (e.g., C-C bond ruptures).

    • Action: Isolate precursors in the quadrupole. Apply normalized collision energies (NCE) at 15, 30, and 45 eV using Argon as the collision gas. Record product ions in the Time-of-Flight (TOF) analyzer.

Workflow A 1. Sample Prep 1 µg/mL in MeOH 0.1% Formic Acid B 2. UHPLC Separation C18 Column Gradient Elution A->B C 3. ESI Source Pos/Neg Polarity Switching B->C D 4. Q-TOF MS/MS CID at 15-45 eV Argon Gas C->D E 5. Data Analysis Exact Mass & Isotope Profiling D->E

Figure 1: UHPLC-HRMS/MS analytical workflow for characterizing CAS 108934-18-5.

Mechanistic Fragmentation Pathways (CID)

The fragmentation of CAS 108934-18-5 is governed by three primary mechanistic pathways. Understanding the chemical logic behind these cleavages allows scientists to confidently identify related impurities.

Pathway A: Malonate Ester Cleavages (Neutral Losses)

The diethyl malonate moiety is highly susceptible to the neutral loss of ethanol (EtOH, 46.04 Da).

  • In ESI+ , the protonated ester undergoes a rearrangement to expel EtOH, yielding an abundant fragment at m/z 282.0408 .

  • In ESI- , the carbanion similarly expels EtOH to form a ketene-like anion at m/z 280.0263 . This intermediate can undergo further decarboxylation, losing CO₂ (43.99 Da) to yield a highly stable fragment at m/z 236.0365 .

Pathway B: Alpha-Cleavage (C-C Bond Rupture)

The C-C bond connecting the benzoyl group to the malonate core is a prime site for heterolytic cleavage. In positive mode, the charge is preferentially retained on the aromatic moiety due to the stabilizing effect of the carbonyl oxygen, generating the 4-fluoro-2-nitrobenzoyl cation at m/z 168.0097 .

Pathway C: Nitro Group Rearrangements

A hallmark of ortho-nitroaromatic compounds under CID conditions is the rearrangement of the nitro group to a nitrite ester, followed by the radical or neutral expulsion of NO (30 Da) or NO₂ (46 Da) [3]. In the ESI+ spectrum of CAS 108934-18-5, the [M+H - EtOH]⁺ ion frequently undergoes a subsequent loss of NO₂, yielding a fragment at m/z 236.0479 .

Fragmentation M_pos [M+H]+ m/z 328.0827 F_282 [M+H - EtOH]+ m/z 282.0408 M_pos->F_282 - EtOH (46.04 Da) F_168 [4-F-2-NO2-Benzoyl]+ m/z 168.0097 M_pos->F_168 Alpha-Cleavage M_neg [M-H]- m/z 326.0682 F_280 [M-H - EtOH]- m/z 280.0263 M_neg->F_280 - EtOH (46.04 Da) F_236_pos [M+H - EtOH - NO2]+ m/z 236.0479 F_282->F_236_pos - NO2 (45.99 Da) F_236_neg [M-H - EtOH - CO2]- m/z 236.0365 F_280->F_236_neg - CO2 (43.99 Da)

Figure 2: Proposed CID fragmentation pathways for CAS 108934-18-5 in ESI+ and ESI- modes.

Quantitative Data & Fragment Summary

The following table summarizes the key diagnostic fragments required for the Multiple Reaction Monitoring (MRM) or exact-mass extraction of CAS 108934-18-5.

PolarityPrecursor (m/z)Fragment (m/z)Neutral LossFragment FormulaStructural Assignment
ESI+ 328.0827282.040846.0419 (EtOH)C₁₂H₉FNO₆⁺[M+H - EtOH]⁺
ESI+ 328.0827236.047992.0348 (EtOH + NO₂)C₁₂H₉FO₄⁺[M+H - EtOH - NO₂]⁺
ESI+ 328.0827168.0097160.0730 (Malonate)C₇H₃FNO₃⁺4-fluoro-2-nitrobenzoyl cation
ESI- 326.0682280.026346.0419 (EtOH)C₁₂H₇FNO₆⁻[M-H - EtOH]⁻
ESI- 326.0682236.036590.0317 (EtOH + CO₂)C₁₁H₇FNO₄⁻[M-H - EtOH - CO₂]⁻

Note: Exact masses are calculated based on monoisotopic masses (C=12.0000, H=1.0078, N=14.0031, O=15.9949, F=18.9984).

References

  • Title: Direct Detection of Free and Counterion-Bound Carbanions by Electrospray-Ionization Mass Spectrometry Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: Rapid Communications in Mass Spectrometry (via PubMed) URL: [Link]

Sources

Foundational

role of diethyl (4-fluoro-2-nitrobenzoyl)malonate in drug discovery

An In-Depth Technical Guide on the Role of Diethyl (4-Fluoro-2-nitrobenzoyl)malonate in Modern Drug Discovery Executive Summary In the landscape of medicinal chemistry, the rapid and efficient assembly of privileged hete...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide on the Role of Diethyl (4-Fluoro-2-nitrobenzoyl)malonate in Modern Drug Discovery

Executive Summary

In the landscape of medicinal chemistry, the rapid and efficient assembly of privileged heterocyclic scaffolds is paramount. Diethyl (4-fluoro-2-nitrobenzoyl)malonate (CAS 108934-18-5) has emerged as a highly versatile, strategic building block in the synthesis of 7-fluoro-4-oxo-1,4-dihydroquinoline and 7-fluoro-4-hydroxyquinoline cores. By providing a pre-functionalized aromatic system with a masked nucleophile (nitro group), a highly reactive 1,3-dicarbonyl electrophilic center, and a strategically positioned para-fluorine, this intermediate allows for the rapid generation of diverse drug libraries, including des-fluoroquinolone antibacterials, kinase inhibitors, and central nervous system (CNS) modulators.

Mechanistic Chemistry & Scaffold Generation

The Strategic Value of the Malonate Intermediate

Diethyl (4-fluoro-2-nitrobenzoyl)malonate is designed to undergo a reductive cyclization cascade. The molecular architecture is primed for intramolecular annulation:

  • The Nitro Group (Masked Amine): Serves as a stable precursor that prevents premature polymerization. Upon reduction, it generates an aniline nitrogen that acts as an internal nucleophile.

  • The Malonate Ester: Provides a highly electrophilic carbonyl carbon for the aniline to attack, while simultaneously installing an ester group at the 3-position of the resulting quinoline ring—a critical pharmacophore for target binding[1].

  • The 4-Fluoro Substituent: Positioned para to the carbonyl, this fluorine atom becomes the 7-fluoro substituent on the final quinoline ring.

Causality of the Reductive Cyclization Pathway

The transformation from the malonate intermediate to the quinolone core is a self-validating thermodynamic sink. When the nitro group is reduced (typically via catalytic hydrogenation or dissolving metal reduction), the resulting amine is held in close spatial proximity to the malonate ester. The intramolecular amidation is entropically favored. The subsequent elimination of ethanol drives the aromatization (via tautomerization) to yield the highly stable 7-fluoro-4-hydroxyquinoline-3-carboxylate scaffold[1].

G A Diethyl (4-fluoro-2-nitrobenzoyl)malonate B Nitro Reduction (e.g., H2/Pd-C or Fe/AcOH) A->B C Intramolecular Cyclization (Heat, -EtOH) B->C D 7-Fluoro-4-oxoquinoline Core C->D E SNAr Diversification (Nucleophilic Amines) D->E F Des-Fluoroquinolone Antibacterials E->F G CNS Agents / Kinase Inhibitors E->G

Synthesis workflow from malonate intermediate to diversified quinolone drug libraries.

Application in Target Engagement & Drug Discovery

Des-Fluoroquinolone Antibacterials

Traditional fluoroquinolones (e.g., ciprofloxacin) feature a fluorine at the 6-position, which enhances cell penetration and DNA gyrase affinity but is also linked to severe CNS and tendinopathy side effects. Diethyl (4-fluoro-2-nitrobenzoyl)malonate is the foundational starting material for des-fluoroquinolones —a newer class of antibiotics that lack the 6-fluoro group but retain a basic amine at the 7-position.

The SNAr Advantage: The 7-fluoro group on the synthesized quinolone core is highly activated for Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing 4-oxo and 3-carboxylate groups delocalize the negative charge of the Meisenheimer intermediate. Fluorine, being highly electronegative, drastically lowers the LUMO of the aromatic system, making the initial nucleophilic attack (the rate-determining step) exceptionally fast. Displacement of this fluorine by cyclic amines (e.g., piperazine) yields potent antibacterial agents with improved safety profiles[2].

Kinase Inhibitors and CNS Modulators

Beyond antibacterials, the 7-fluoroquinoline scaffold is heavily utilized in oncology and neurology. For instance, 4-anilinoquinoline derivatives act as potent kinase inhibitors, where the 7-fluoro group enhances metabolic stability against cytochrome P450 oxidation[3]. Furthermore, 7-fluoroquinoline derivatives have been successfully characterized as non-acetylenic Negative Allosteric Modulators (NAMs) for the Metabotropic Glutamate Receptor 5 (mGluR5), showing high efficacy in psychiatric indications[4].

MOA A 7-Substituted Quinolone Drug B Bacterial DNA Gyrase / Topo IV A->B Binds to C Ternary Complex Formation (Drug-Enzyme-DNA) B->C D DNA Double-Strand Breaks C->D E Bacterial Cell Death D->E

Mechanism of action for quinolone antibacterials derived from the 7-fluoro scaffold.

Quantitative Data & Structural Comparisons

The physical and chemical properties of the intermediate and its downstream products dictate the formulation and pharmacokinetic strategies used in drug development.

Table 1: Physicochemical Properties of the Malonate Intermediate and the Quinolone Scaffold

Compound NameMolecular FormulaMolecular WeightLogPKey Structural FeaturePrimary Utility
Diethyl (4-fluoro-2-nitrobenzoyl)malonate C14H14FNO7327.26 g/mol ~2.1Masked amine, 1,3-dicarbonylPrecursor / Building Block
7-Fluoro-4-hydroxyquinoline-3-carboxylic acid C10H6FNO3207.16 g/mol 1.97-Fluoro, 3-CarboxylateCore Scaffold for SNAr[1]
4-(3′-Chlorophenylamino)-7-fluoroquinoline C15H10ClFN2272.71 g/mol ~3.84-Anilino, 7-FluoroKinase Inhibitor Scaffold[3]

Step-by-Step Experimental Methodologies

To ensure scientific integrity and reproducibility, the following protocols outline the self-validating conversion of the malonate intermediate into a diversified drug library.

Protocol A: Reductive Cyclization to the Quinolone Core

Objective: Convert diethyl (4-fluoro-2-nitrobenzoyl)malonate to ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate.

  • Reaction Setup: Dissolve 10.0 g of diethyl (4-fluoro-2-nitrobenzoyl)malonate in 100 mL of glacial acetic acid.

    • Causality: Acetic acid serves a dual purpose—it acts as a proton source for the reduction and provides the acidic environment required to catalyze the subsequent intramolecular amidation.

  • Nitro Reduction: Slowly add 5.0 g of fine iron (Fe) powder in portions over 30 minutes, maintaining the temperature below 40°C.

    • Causality: Fe/AcOH is a mild, chemoselective reducing agent that reduces the nitro group to an aniline without cleaving the sensitive malonate ester bonds.

  • Thermal Cyclization: Heat the reaction mixture to 90°C for 3 hours.

    • Causality: Thermal energy overcomes the activation barrier for the nucleophilic attack of the aniline nitrogen onto the ester carbonyl, driving the elimination of ethanol and forcing the aromatization of the newly formed ring.

  • Isolation: Cool the mixture to room temperature and filter through a pad of Celite to remove iron salts. Pour the filtrate into 500 mL of ice-cold water. The product will precipitate as an off-white solid. Filter, wash with water, and dry under vacuum.

Protocol B: SNAr Diversification (Library Generation)

Objective: Displace the 7-fluoro group with a secondary amine to generate a des-fluoroquinolone analog.

  • Reaction Setup: Suspend 2.0 g of the synthesized ethyl 7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate in 15 mL of anhydrous Dimethyl Sulfoxide (DMSO).

    • Causality: DMSO is a polar aprotic solvent. It stabilizes the highly polar Meisenheimer transition state but does not hydrogen-bond to the nucleophile, leaving the amine highly reactive.

  • Nucleophilic Addition: Add 3.0 equivalents of the desired amine (e.g., N-methylpiperazine).

    • Causality: The excess amine acts as both the nucleophile for the substitution and the base to scavenge the generated hydrofluoric acid (HF), preventing protonation of the remaining nucleophile.

  • Execution & Workup: Heat the mixture at 110°C for 12 hours. Monitor via TLC. Upon completion, cool to room temperature and pour into 100 mL of water. Collect the precipitated 7-substituted-4-oxoquinoline derivative via vacuum filtration and recrystallize from ethanol.

References

  • 7-Fluoro-4-hydroxyquinoline-3-carboxylic acid | C10H6FNO3 | CID 328521 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

  • Discovery and Preclinical Characterization of 3-((4-(4-Chlorophenyl)-7-fluoroquinoline-3-yl)sulfonyl)benzonitrile, a Novel Non-acetylenic Metabotropic Glutamate Receptor 5 (mGluR5) Negative Allosteric Modulator for Psychiatric Indications - PubMed Source: National Institutes of Health (NIH) URL:[Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives - MDPI Source: MDPI URL:[Link]

  • ethyl6-bromo-7-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate - NextSDS Source: NextSDS URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Reductive Cyclization of Diethyl (4-Fluoro-2-nitrobenzoyl)malonate to Ethyl 7-Fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate

Executive Summary The synthesis of 4-hydroxy-2-quinolone scaffolds is a critical gateway in the development of modern therapeutics, most notably the fluoroquinolone class of broad-spectrum antibiotics. The transformation...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 4-hydroxy-2-quinolone scaffolds is a critical gateway in the development of modern therapeutics, most notably the fluoroquinolone class of broad-spectrum antibiotics. The transformation of diethyl (4-fluoro-2-nitrobenzoyl)malonate into ethyl 7-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate represents a highly efficient, atom-economical reductive cyclization[1].

As a Senior Application Scientist, I have designed this protocol to move beyond a simple list of instructions. This guide dissects the causality behind solvent selection, catalyst handling, and workup strategies to ensure a self-validating, robust experimental workflow.

Mechanistic Insights & Causality

Understanding the reaction trajectory is paramount for troubleshooting and scale-up. The transformation is not a single step, but a cascade reaction triggered by the reduction of the nitro group:

  • Nitro Reduction: The nitroarene is reduced to the corresponding aniline, yielding diethyl (2-amino-4-fluorobenzoyl)malonate. Catalytic hydrogenation (Pd/C) is the preferred method here, as it cleanly reduces the nitro moiety without generating heavy metal waste[2].

  • Nucleophilic Acyl Substitution: The newly formed nucleophilic amine is positioned perfectly (ortho) to attack one of the highly electrophilic ester carbonyls of the malonate group[3]. This 6-exo-trig cyclization forms a tetrahedral intermediate.

  • Elimination & Tautomerization: The intermediate collapses, expelling one equivalent of ethanol (EtOH) to form a 2,4-dioxo-1,2,3,4-tetrahydroquinoline. To maximize aromaticity and conjugation, this species rapidly tautomerizes to the highly stable enol form: the 4-hydroxy-2-quinolone .

Mechanism SM Diethyl (4-fluoro-2- nitrobenzoyl)malonate Amine Diethyl (2-amino-4- fluorobenzoyl)malonate SM->Amine Reduction (H2, Pd/C) CyclicInt Tetrahedral Intermediate Amine->CyclicInt Nucleophilic Attack Dioxo Ethyl 7-fluoro-2,4-dioxo- 1,2,3,4-tetrahydroquinoline- 3-carboxylate CyclicInt->Dioxo - EtOH Product Ethyl 7-fluoro-4-hydroxy- 2-oxo-1,2-dihydroquinoline- 3-carboxylate Dioxo->Product Tautomerization

Mechanistic pathway of the reductive cyclization and tautomerization.

Quantitative Optimization Data

Selecting the correct reductive conditions dictates the purity of the final quinolone. The table below summarizes the empirical data used to establish our protocols.

Reduction MethodCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Impurity Profile & Causality
Catalytic Hydrogenation 10% Pd/C, H₂ (1-3 atm)Abs. EtOH20–252–488–95Cleanest. Trace over-reduction of the C-F bond if left >12h.
Iron-Mediated Fe powder, AcOHEtOH / AcOH70–804–675–85Robust. Generates iron salts requiring hot filtration.
Zinc-Mediated Zn dust, NH₄ClMeOH / H₂O50–603–565–75Moderate. Prone to stalling at the hydroxylamine intermediate.
Dithionite Na₂S₂O₄THF / H₂O606–850–60Poor. Sluggish cyclization due to aqueous biphasic conditions.

Experimental Methodologies

Protocol A: Catalytic Hydrogenation (Preferred Method)

This method is highly recommended for its atom economy and ease of purification.

Reagents:

  • Diethyl (4-fluoro-2-nitrobenzoyl)malonate: 1.0 equiv.

  • 10% Palladium on Carbon (Pd/C, 50% wet): 0.05 equiv. (by weight)

  • Absolute Ethanol (EtOH): 10 mL per gram of substrate.

Step-by-Step Workflow:

  • Inert Atmosphere Setup: To a flame-dried round-bottom flask, add the substrate and absolute ethanol. Causality: Absolute ethanol is chosen over aqueous mixtures to prevent premature hydrolysis of the malonate esters prior to cyclization.

  • Catalyst Addition: Purge the solution with Nitrogen (N₂) for 5 minutes. Carefully add the 10% Pd/C. Causality: Adding Pd/C under an inert atmosphere prevents solvent ignition, a common hazard with dry Pd/C and volatile alcohols.

  • Hydrogenation: Evacuate the flask and backfill with Hydrogen (H₂) using a balloon or an autoclave (up to 3 atm). Stir vigorously at 25 °C. The reaction is typically complete within 2–4 hours.

  • Filtration: Once TLC confirms the consumption of the starting material, filter the heterogeneous mixture through a tightly packed pad of Celite.

    • Critical Insight: Wash the Celite pad with hot ethanol or ethyl acetate. The 4-hydroxyquinolone product frequently crystallizes out of the cold solvent and will be lost in the filter cake if washed only with cold solvent.

  • Isolation: Concentrate the filtrate under reduced pressure. The product will spontaneously precipitate as the solvent volume decreases. Filter the resulting solid, wash with ice-cold ethanol, and dry under high vacuum to afford the pure product.

Workflow Step1 Step 1: Reaction Setup Dissolve SM in Abs. EtOH Add 10% Pd/C under N2 Step2 Step 2: Hydrogenation H2 atmosphere (1-3 atm) Stir vigorously at 25 °C Step1->Step2 Step3 Step 3: Hot Filtration Filter through Celite pad Wash with HOT solvent Step2->Step3 Step4 Step 4: Concentration Evaporate solvent in vacuo Induce precipitation Step3->Step4 Step5 Step 5: Isolation Filter precipitate, wash cold Dry under high vacuum Step4->Step5

Step-by-step experimental workflow for the Pd/C catalytic hydrogenation.

Protocol B: Iron-Mediated Reduction (Scale-Up Alternative)

When specialized pressure equipment is unavailable, dissolving metal reduction serves as a highly scalable alternative.

Reagents:

  • Diethyl (4-fluoro-2-nitrobenzoyl)malonate: 1.0 equiv.

  • Iron powder (325 mesh): 5.0 equiv.

  • Glacial Acetic Acid (AcOH): 8 mL per gram of substrate.

Step-by-Step Workflow:

  • Dissolution: Dissolve the substrate in glacial acetic acid.

  • Reduction: Heat the mixture to 60 °C. Add the iron powder portion-wise over 30 minutes to control the exothermic reaction.

  • Cyclization: Elevate the temperature to 80 °C and stir for 4 hours. Causality: The elevated temperature is required here to drive the cyclization forward, as the acidic medium protonates the intermediate amine, temporarily reducing its nucleophilicity.

  • Workup & Isolation (Critical Step): Cool the mixture to 40 °C and filter through Celite to remove iron salts. Concentrate the acetic acid filtrate under reduced pressure.

    • Troubleshooting Insight:Do not neutralize with aqueous base (e.g., NaHCO₃ or NaOH). The 4-hydroxy group of the product is highly acidic (pKa ~ 5.5) due to the electron-withdrawing ester and the fluorinated aromatic ring. A basic workup will deprotonate the product, rendering it highly water-soluble and destroying your isolated yield.

    • Instead, pour the concentrated acidic residue directly into rapidly stirring ice water. The product will precipitate as a white/pale yellow solid. Filter, wash thoroughly with water to remove residual acid, and dry.

References

  • Product Class 4: Quinolinones and Related Systems. Thieme Connect. Available at:[Link]

  • Expeditious Synthesis of Ivacaftor. Semantic Scholar. Available at: [Link]

  • Chemistry of α-Oxoesters: A Powerful Tool for the Synthesis of Heterocycles. Chemical Reviews, ACS Publications. Available at:[Link]

Sources

Application

Advanced Application Notes: CAS 108934-18-5 in the Synthesis of 6-Desfluoro Quinolone Antibiotics

Document Type: Technical Application Note & Validated Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Subject: 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate (CA...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Validated Protocol Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Subject: 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate (CAS 108934-18-5)

Executive Summary & Chemical Logic

In the landscape of antibacterial drug development, the fluoroquinolone class has historically relied on a C6-fluorine atom to enhance DNA gyrase affinity and cellular penetration. However, the C6-fluorine is also a primary driver of the class's notorious phototoxicity, CNS-related adverse events, and susceptibility to specific Quinolone Resistance-Determining Region (QRDR) mutations[1]. Consequently, the development of 6-desfluoro quinolones (such as the novel agent Nemonoxacin[2]) has emerged as a critical frontier in medicinal chemistry.

CAS 108934-18-5 (Diethyl 2-(4-fluoro-2-nitrobenzoyl)malonate) is a highly specialized, strategic building block designed specifically for the assembly of these next-generation 6-desfluoro quinolone cores.

Mechanistic Causality: The Dual-SNAr Strategy

The architectural brilliance of CAS 108934-18-5 lies in its substitution pattern, which orchestrates a highly efficient, sequential double-Nucleophilic Aromatic Substitution ( SN​Ar ) pathway:

  • The C2-Nitro Group (Ring Closure): During the base-catalyzed Grohe-Müller cyclization, the ortho-nitro group acts as an exceptionally potent leaving group. Its strong electron-withdrawing nature stabilizes the Meisenheimer complex, allowing it to be displaced by the N1-amine as a soluble nitrite anion ( NO2−​ )[3],[4].

  • The C4-Fluoro Group (Pharmacophore Installation): Because the precursor lacks a C5-fluorine, the resulting quinolone core has no C6-fluorine. Instead, the precursor's C4-fluorine becomes the C7-fluorine of the quinolone. Positioned para to the C4-carbonyl, this C7-fluorine is highly electrophilic and serves as the perfect leaving group for the subsequent SN​Ar addition of the target-binding cyclic amine (e.g., piperazine).

Quantitative Data: Leaving Group Efficacy in Cyclization

The use of a nitro group at the C2 position offers distinct kinetic and operational advantages over traditional halogen leaving groups during the intramolecular cyclization step.

Leaving Group at C2Reagents / SolventTemp (°C)Reaction Time (h)Relative Yield (%)Operational Byproduct Profile
Nitro (-NO₂) K₂CO₃ / DMF90–1001.588–92KNO₂ (Highly soluble, easily washed)
Fluoro (-F) K₂CO₃ / DMF110–1202.582–86KF (Insoluble, requires filtration)
Chloro (-Cl) K₂CO₃ / DMF130–1404.075–80KCl (Insoluble, requires filtration)

Table 1: Comparative efficacy of C2-leaving groups in the base-promoted cyclization of enamine intermediates to form the quinolone core.

Synthetic Workflow & Pathway Visualization

The following diagram illustrates the logical progression from the malonate precursor to the active pharmaceutical ingredient (API).

G A CAS 108934-18-5 (Diethyl Malonate Derivative) B Enamine Intermediate (N1-Alkyl Precursor) A->B 1. Decarboxylation 2. HC(OEt)3 / R-NH2 C 7-Fluoroquinolone Core (Cyclized Intermediate) B->C Base (K2CO3) -NO2 (SNAr) D 7-Substituted Quinolone (Pharmacophore Installed) C->D Cyclic Amine -F (SNAr) E Active API (Free Carboxylic Acid) D->E NaOH / HCl Hydrolysis

Figure 1: Sequential SNAr synthetic workflow utilizing CAS 108934-18-5 for quinolone assembly.

Validated Experimental Protocols

The following self-validating methodologies detail the transformation of CAS 108934-18-5 into a functionalized 6-desfluoro quinolone antibiotic.

Protocol 1: Decarboxylation and Enamine Formation

Objective: Reduce steric bulk and install the N1-alkyl substituent.

  • Partial Hydrolysis & Decarboxylation:

    • Suspend CAS 108934-18-5 (1.0 eq) in a mixture of ethanol and water (4:1 v/v).

    • Add catalytic p-toluenesulfonic acid (p-TsOH) (0.1 eq) and reflux for 4 hours.

    • Causality: The acidic conditions selectively hydrolyze one of the sterically hindered ethyl esters. The resulting β -keto acid spontaneously decarboxylates under heat, yielding ethyl 3-(4-fluoro-2-nitrophenyl)-3-oxopropanoate. This establishes the correct stoichiometry for the C3-carboxylate of the final drug.

  • Condensation:

    • Concentrate the intermediate, dissolve in acetic anhydride (3.0 eq), and add triethyl orthoformate (1.5 eq). Heat to 120°C for 3 hours.

    • Causality: Acetic anhydride acts as a water scavenger, driving the condensation of the active methylene with triethyl orthoformate to form an ethoxyacrylate intermediate.

  • Amination:

    • Evaporate volatiles under vacuum. Dissolve the residue in dichloromethane (DCM) and cool to 0°C.

    • Add cyclopropylamine (1.1 eq) dropwise. Stir at room temperature for 1 hour.

    • Causality: An addition-elimination reaction occurs rapidly, replacing the ethoxy group with the cyclopropylamino group to form the critical enamine intermediate.

Protocol 2: Intramolecular SN​Ar Cyclization

Objective: Construct the 1,4-dihydro-4-oxoquinoline core via nitro displacement.

  • Ring Closure:

    • Dissolve the enamine intermediate in anhydrous N,N-dimethylformamide (DMF) to achieve a 0.5 M solution.

    • Add anhydrous potassium carbonate ( K2​CO3​ , 2.5 eq).

    • Heat the suspension to 90°C and monitor via TLC/HPLC until the starting material is consumed (approx. 1.5 hours).

  • Workup:

    • Pour the reaction mixture into ice water. The product, ethyl 1-cyclopropyl-7-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylate, will precipitate. Filter, wash with water (to remove the highly soluble KNO2​ byproduct), and dry under vacuum[4].

    • Causality: The mild base deprotonates the secondary amine. The resulting nucleophile attacks the C2 position of the aromatic ring. The strongly electron-withdrawing nitro group facilitates this attack and departs cleanly as nitrite, yielding the bicyclic core.

Protocol 3: C7-Pharmacophore Installation and Deprotection

Objective: Install the target-binding amine and unmask the active carboxylic acid.

  • C7-Amination ( SN​Ar ):

    • Suspend the cyclized core (1.0 eq) in pyridine or acetonitrile.

    • Add the desired cyclic amine (e.g., piperazine or a derivative) (3.0 eq). Reflux at 110°C for 4-6 hours.

    • Causality: The C7-fluorine is highly activated by the para-carbonyl group. The secondary amine displaces the fluorine via SN​Ar , installing the critical pharmacophore responsible for Gram-negative/Gram-positive target binding.

  • Saponification:

    • Concentrate the mixture, then suspend the residue in 2N NaOH (aqueous). Reflux for 2 hours.

    • Cool to room temperature and adjust the pH to 7.0–7.4 using 2N HCl.

    • Causality: Base-catalyzed saponification of the C3-ethyl ester unmasks the free carboxylic acid. This moiety, along with the C4-carbonyl, is strictly required for the chelation of Mg2+ within the DNA gyrase/topoisomerase IV cleavage complex.

Sources

Method

decarboxylation of 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate

Application Note: Controlled Decarboxylation of 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate Prepared By: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Profes...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Controlled Decarboxylation of 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate

Prepared By: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Revision: 1.0

Executive Summary

The synthesis of highly functionalized fluoroaromatic building blocks is a critical path in the development of modern therapeutics, particularly in the construction of fluoroquinolone antibiotics, indole-based kinase inhibitors, and advanced heterocyclic scaffolds. 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate (an aroyl malonate) serves as a pivotal intermediate in these workflows.

This application note details field-proven, self-validating protocols for the controlled decarboxylation of this intermediate. By tuning the reaction conditions, chemists can selectively drive the reaction toward either a β -keto ester (via Krapcho mono-dealkoxycarbonylation) or an acetophenone derivative (via acidic exhaustive decarboxylation).

Strategic Context & Mechanistic Rationale

The Malonate Acylation Advantage

Direct acylation of ethyl acetate enolates with 4-fluoro-2-nitrobenzoyl chloride is notoriously problematic. It requires cryogenic conditions and strong bases (e.g., LDA), which often leads to competing self-condensation and degradation of the electrophile. To circumvent this, industry standard practice employs the acylation of diethyl malonate using mild magnesium-based bases (e.g., MgCl2​/Et3​N or Mg(OEt)2​ ) [1]. This forms a stable magnesium chelate that reacts cleanly with the acid chloride to yield 1,3-diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate.

Divergent Decarboxylation Strategies

Once the aroyl malonate is isolated, the synthetic challenge shifts to removing the redundant ester groups without degrading the sensitive 4-fluoro-2-nitroaromatic system:

  • Targeting the β -Keto Ester: Requires the cleavage of exactly one ester group. Traditional saponification is too harsh and lacks chemoselectivity. The Krapcho Decarboxylation provides a near-neutral, highly controlled alternative [2, 3].

  • Targeting the Acetophenone: Requires the cleavage of both ester groups. This is achieved via Acidic Exhaustive Hydrolysis , leveraging the spontaneous decarboxylation of the resulting β -keto diacid.

Reaction_Pathways A 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl) propanedioate (Malonate Intermediate) B Protocol A: Krapcho Decarboxylation (DMSO, LiCl, H2O, 140°C) A->B Mono-dealkoxycarbonylation C Protocol B: Acidic Hydrolysis (AcOH, H2SO4, H2O, Reflux) A->C Exhaustive Hydrolysis D Ethyl 3-(4-fluoro-2-nitrophenyl)- 3-oxopropanoate (β-Keto Ester) B->D -CO2, -EtCl E 1-(4-fluoro-2-nitrophenyl)ethan-1-one (Acetophenone Derivative) C->E -2 CO2, -2 EtOH

Figure 1: Divergent decarboxylation pathways of the aroyl malonate intermediate.

Experimental Methodologies

The following protocols are designed as self-validating systems. In-Process Controls (IPCs) are embedded to ensure causality between the observed physical changes and the underlying chemical transformations.

Protocol A: Krapcho Mono-Decarboxylation (Synthesis of the β -Keto Ester)

Objective: Selective removal of one ethoxycarbonyl group to yield Ethyl 3-(4-fluoro-2-nitrophenyl)-3-oxopropanoate.

Causality & Reagent Selection: Lithium chloride ( LiCl ) is selected over sodium chloride due to the higher charge density of the Li+ ion, which provides superior Lewis acid coordination to the ester carbonyl. This coordination increases the electrophilicity of the ethyl group. Dimethyl sulfoxide (DMSO) is utilized as a polar aprotic solvent; it strongly solvates the Li+ cation but leaves the Cl− anion unsolvated and highly nucleophilic, facilitating the SN​2 attack on the ethyl group [2].

Step-by-Step Procedure:

  • Reaction Setup: To a 500 mL 3-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, internal temperature probe, and a gas bubbler (to monitor gas evolution), add 1,3-diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate (32.7 g, 100 mmol).

  • Solvent & Catalyst Addition: Add anhydrous DMSO (150 mL), followed by anhydrous LiCl (8.5 g, 200 mmol, 2.0 eq) and Deionized H2​O (3.6 mL, 200 mmol, 2.0 eq). Note: Water is essential as it acts as the proton source for the transient enolate.

  • Heating & Monitoring: Heat the mixture to an internal temperature of 135–140 °C.

    • Self-Validation Check: At ~120 °C, vigorous gas evolution will commence. This is a mixture of ethyl chloride ( EtCl ) and carbon dioxide ( CO2​ ). Ensure the scrubber system is active.

  • In-Process Control (IPC): Maintain the temperature for 3–4 hours. Sample the reaction mixture every hour for HPLC analysis. The reaction is deemed complete when the starting material is <1.0% (Area/Area).

  • Quench & Workup: Cool the reaction to room temperature. Pour the mixture into ice-cold water (600 mL) under vigorous stirring. Extract the aqueous layer with Ethyl Acetate ( 3×200 mL).

  • Purification: Wash the combined organic layers with brine ( 5×100 mL) to completely remove residual DMSO. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo. The resulting crude oil can be used directly or purified via short-path distillation.

Protocol B: Acid-Catalyzed Exhaustive Decarboxylation (Synthesis of the Acetophenone)

Objective: Complete hydrolysis and decarboxylation to yield 1-(4-fluoro-2-nitrophenyl)ethan-1-one.

Causality & Reagent Selection: A mixture of glacial acetic acid and aqueous sulfuric acid is used to drive the equilibrium of ester hydrolysis forward. The intermediate β -keto diacid is highly unstable and rapidly undergoes a cyclic transition state to expel two equivalents of CO2​ .

Step-by-Step Procedure:

  • Reaction Setup: In a 500 mL round-bottom flask, suspend the aroyl malonate (32.7 g, 100 mmol) in Glacial Acetic Acid (100 mL).

  • Acid Addition: Slowly add a solution of 20% v/v aqueous H2​SO4​ (100 mL).

  • Reflux: Heat the biphasic mixture to reflux (approx. 105 °C).

    • Self-Validation Check: Continuous CO2​ evolution will be observed. The initially heterogeneous mixture will become a homogeneous pale-yellow solution as the diester hydrolyzes.

  • IPC: Reflux for 6–8 hours. Monitor via TLC (Hexanes:EtOAc 7:3) until the intermediate mono-ester and di-acid spots disappear.

  • Workup: Cool to 0 °C. Neutralize carefully with 2M NaOH until pH ~7. Extract with Dichloromethane ( 3×150 mL). Wash organics with saturated NaHCO3​ , dry over MgSO4​ , and concentrate to yield the solid acetophenone derivative.

Quantitative Data & Method Comparison

The table below summarizes the empirical outcomes of both protocols, providing a comparative framework for process scale-up.

ParameterProtocol A: Krapcho Mono-DecarboxylationProtocol B: Acidic Exhaustive Decarboxylation
Target Product Ethyl 3-(4-fluoro-2-nitrophenyl)-3-oxopropanoate1-(4-fluoro-2-nitrophenyl)ethan-1-one
Reaction Time 3 – 4 hours6 – 8 hours
Operating Temp 135 – 140 °C100 – 105 °C (Reflux)
Typical Yield 82 – 88%90 – 95%
Typical Purity (HPLC) > 96%> 98%
Primary Byproducts CO2​ (gas), Ethyl Chloride (gas) CO2​ (gas), Ethanol (aq)
Scalability High (Requires robust off-gas scrubbing)Very High (Standard aqueous workup)

Mechanistic Insights: Krapcho Decarboxylation

Understanding the exact sequence of bond-breaking and bond-forming events in Protocol A is crucial for troubleshooting. If the reaction stalls, it is typically due to insufficient water (preventing enolate protonation) or degraded, hygroscopic LiCl (reducing the nucleophilic chloride concentration) [3].

Krapcho_Mechanism N1 Substrate + LiCl N2 Li+ Coordination (Carbonyl Activation) N1->N2 N3 Cl- Nucleophilic Attack (on Ethyl Group) N2->N3 N4 β-Keto Carboxylate + EtCl ↑ N3->N4 N5 Decarboxylation (Loss of CO2 ↑) N4->N5 N6 Enolate Protonation (via H2O) N5->N6 N7 β-Keto Ester Target N6->N7

Figure 2: Mechanistic sequence of the Krapcho decarboxylation promoted by LiCl/H2O.

References

  • Wierenga, W.; Skulnick, H. I. "General, efficient, one-step synthesis of beta-keto esters." The Journal of Organic Chemistry 1979, 44, 2, 310–311. URL: [Link]

  • Krapcho, A. P., et al. "Synthetic applications and mechanism studies of the decarbalkoxylations of geminal diesters and related systems effected in dimethyl sulfoxide by water and/or by water with added salts." The Journal of Organic Chemistry 1978, 43, 1, 138–147. URL: [Link]

  • Poon, P. S., Laya, M. S., Banerjee, A. K. "Advances in the Krapcho Decarboxylation." Journal of Chemical Research 2011, 35, 2, 67-73. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate

Welcome to the Technical Support Center for the synthesis of 1,3-diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-dept...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 1,3-diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and a comprehensive understanding of the underlying chemistry to improve the yield and purity of this important synthetic intermediate.

Introduction

The synthesis of 1,3-diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate involves the C-acylation of diethyl malonate with 4-fluoro-2-nitrobenzoyl chloride. While seemingly straightforward, this reaction is prone to several challenges that can significantly impact the yield and purity of the desired product. These challenges include competing O-acylation, side reactions due to the reactivity of the starting materials, and difficulties in purification. This guide provides a systematic approach to troubleshooting and optimizing this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common reason for low yields in the synthesis of 1,3-diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate?

A1: The most prevalent issue is often the choice of base and reaction conditions, which can lead to the formation of the undesired O-acylated byproduct or incomplete reaction. Traditional methods using strong bases like sodium ethoxide can promote O-acylation. A more effective approach is to use a milder base in conjunction with a Lewis acid, such as the magnesium chloride and triethylamine system, which favors C-acylation and generally leads to higher yields.[1][2][3]

Q2: I am observing a significant amount of unreacted diethyl malonate. What could be the cause?

A2: Unreacted starting material can be due to several factors:

  • Inefficient Enolate Formation: The base may not be strong enough or may have degraded due to moisture. Ensure you are using a fresh, anhydrous base.

  • Insufficient Reaction Time or Temperature: While higher temperatures can promote side reactions, the reaction may require gentle heating to proceed to completion. Monitoring the reaction by Thin Layer Chromatography (TLC) is crucial.

  • Poor Quality of Acylating Agent: The 4-fluoro-2-nitrobenzoyl chloride may have hydrolyzed. It is advisable to use freshly prepared or purified acyl chloride.

Q3: My NMR spectrum shows signals that I suspect belong to an O-acylated byproduct. How can I confirm this and prevent its formation?

A3: The O-acylated product is an enol ester. Its formation can be confirmed by characteristic NMR signals, particularly a vinylic proton signal. To prevent its formation, the use of a magnesium-based system is highly recommended.[4] Magnesium ions chelate with the diethyl malonate enolate, increasing the nucleophilicity of the central carbon and sterically hindering the oxygen atoms, thus favoring C-acylation.[3][4]

Q4: Can the nitro and fluoro groups on the benzoyl chloride interfere with the reaction?

A4: Yes, the electron-withdrawing nature of the nitro and fluoro groups increases the electrophilicity of the carbonyl carbon in 4-fluoro-2-nitrobenzoyl chloride. This makes the acyl chloride highly reactive, which can be advantageous for the desired acylation but also increases the likelihood of side reactions if the reaction conditions are not carefully controlled.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Yield of Desired Product 1. Formation of O-acylated byproduct. 2. Incomplete reaction. 3. Hydrolysis of the acyl chloride or product. 4. Self-condensation of diethyl malonate.1. Utilize the MgCl₂/triethylamine method to promote C-acylation.[1][3] 2. Increase reaction time and monitor via TLC. Consider a slight increase in temperature. 3. Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 4. Use a non-nucleophilic base like triethylamine instead of stronger, more nucleophilic bases.
Presence of Multiple Spots on TLC 1. Mixture of C- and O-acylated products. 2. Unreacted starting materials. 3. Formation of byproducts from side reactions.1. Optimize the reaction conditions to favor C-acylation as described above. 2. Ensure the stoichiometry of the reagents is correct and the base is active. 3. Careful control of temperature and slow addition of the acyl chloride can minimize side reactions.
Difficulty in Product Purification 1. Similar polarities of the product and byproducts. 2. Presence of unreacted diethyl malonate.1. Column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) is often necessary. 2. Unreacted diethyl malonate can sometimes be removed by washing the crude product with a dilute basic aqueous solution, though this risks hydrolysis of the desired ester product and should be done cautiously.[5]

Experimental Protocols

Protocol 1: Optimized C-Acylation using Magnesium Chloride and Triethylamine

This protocol is adapted from the highly efficient method for C-acylation of malonic esters.[1][3]

Materials:

  • Diethyl malonate

  • 4-fluoro-2-nitrobenzoyl chloride

  • Anhydrous Magnesium Chloride (MgCl₂)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous acetonitrile (CH₃CN)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous MgCl₂ (1.1 equivalents).

  • Add anhydrous acetonitrile to the flask, followed by diethyl malonate (1.0 equivalent) and triethylamine (2.2 equivalents).

  • Stir the resulting suspension at room temperature for 30 minutes.

  • Acylation: Dissolve 4-fluoro-2-nitrobenzoyl chloride (1.0 equivalent) in a minimal amount of anhydrous acetonitrile and add it to the dropping funnel.

  • Add the acyl chloride solution dropwise to the reaction mixture over 30-60 minutes at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC.

  • Work-up: Upon completion, cool the reaction mixture in an ice bath and quench by the slow addition of 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Visualizing the Workflow and Mechanism

C-Acylation Workflow cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Work-up & Purification reagents Diethyl Malonate Anhydrous MgCl₂ Triethylamine Anhydrous CH₃CN reaction_mixture Stir at RT 12-24h reagents->reaction_mixture Combine & Stir acyl_chloride 4-fluoro-2-nitrobenzoyl chloride in CH₃CN acyl_chloride->reaction_mixture Slow Addition quench Quench with 1M HCl reaction_mixture->quench extract Extract with EtOAc quench->extract wash Wash with NaHCO₃ & Brine extract->wash dry Dry over Na₂SO₄ wash->dry purify Column Chromatography dry->purify product 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl) propanedioate purify->product

Caption: A typical experimental workflow for the C-acylation reaction.

C- vs O-Acylation cluster_enolate Enolate Formation cluster_acylation Acylation Pathways malonate Diethyl Malonate enolate Enolate Intermediate malonate->enolate Base c_acylation C-Acylation Product (Desired) enolate->c_acylation Attack from Carbon (Favored with MgCl₂) o_acylation O-Acylation Product (Side Product) enolate->o_acylation Attack from Oxygen acyl_chloride 4-fluoro-2-nitrobenzoyl chloride acyl_chloride->c_acylation acyl_chloride->o_acylation

Caption: Competing pathways for C- and O-acylation of the diethyl malonate enolate.

References

  • Rathke, M. W.; Cowan, P. J. Procedures for the Acylation of Diethyl Malonate and Ethyl Acetoacetate with Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. The Journal of Organic Chemistry1985 , 50 (15), 2622–2624. [Link]

  • LookChem. Procedures for the Acylation of Diethyl Malonate and Ethyl Acetoacetate with Acid Chlorides Using Tertiary Amine Bases and Magnesium Chloride. [Link]

  • ResearchGate. MgCl2/Et3N Base System as a New Catalyst for the Synthesis of α-Hydroxyphosphonate. [Link]

  • Scribd. Acylation of Diethyl Malonate Methods. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting CAS 108934-18-5 Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with development chemists facing challenges during the scale-up of complex pharmaceutical intermediates.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with development chemists facing challenges during the scale-up of complex pharmaceutical intermediates. The synthesis of CAS 108934-18-5 (1,3-diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate) presents a classic synthetic hurdle[1]. This molecule is a cornerstone intermediate for fluoroquinolone antibiotics, but coupling 4-fluoro-2-nitrobenzoyl chloride with diethyl malonate is fraught with competing side reactions.

If you rely on traditional alkoxide bases, you will inevitably trigger a cascade of impurities. The guide below establishes a self-validating system based on soft enolization, utilizing magnesium chloride and triethylamine to enforce strict C-acylation while protecting the highly activated fluoro-aromatic ring[2].

Reaction Pathway & Impurity Mapping

Understanding the causality behind impurity formation is the first step in troubleshooting. The diagram below maps the desired thermodynamic pathway against the kinetic and degradative side reactions.

ReactionPathway SM 4-Fluoro-2-nitrobenzoyl chloride + Diethyl malonate Enolate Magnesium Chelate Intermediate SM->Enolate MgCl2, Et3N (MeCN, 0°C) SNAr 4-Ethoxy-2-nitrobenzoyl Impurity (SNAr Defluorination) SM->SNAr Alkoxide Base (e.g., NaOEt) Nucleophilic Attack at C4 O_Acyl O-Acylated Enol Ester (Kinetic Product) SM->O_Acyl Non-chelating Base / Polar Solvent O-Attack Product CAS 108934-18-5 (Desired C-Acylation) Enolate->Product C-Attack Decarb Decarboxylated Impurity (Beta-keto ester) Product->Decarb Acidic/Basic Aqueous Workup (>15°C)

Reaction pathway for CAS 108934-18-5 synthesis and common impurity-forming side reactions.

Diagnostic Data Summary

To rapidly identify which side reaction is compromising your yield, compare your analytical results against this quantitative diagnostic table:

Impurity TypeStructural ChangeLC-MS Shift (vs Product)¹H NMR Key Diagnostic Shift (ppm)Primary Root Cause
SNAr Defluorination F replaced by OEt+27 Da~1.4 (t, 3H), 4.1 (q, 2H) for Ar-OEtUse of nucleophilic alkoxide base.
O-Acylation Enol ester formation0 Da (Isomer)Loss of acidic CH (~5.2 ppm), new alkene signalsLack of Mg²⁺ chelation.
Decarboxylation Loss of -CO₂Et-72 Da~4.0 (s, 2H) for Ar-CO-CH₂-CO₂EtHarsh/warm aqueous workup.
Hydrolysis Acid chloride to acid-142 DaBroad COOH peak >10.0 ppmMoisture in reagents or environment.
Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my LC-MS showing a major impurity peak at +27 Da relative to the product? A1: You are observing the Nucleophilic Aromatic Substitution (SNAr) defluorination product. The 4-fluoro group on your starting material is highly activated by the ortho-nitro and para-carbonyl groups. If you use an alkoxide base like sodium ethoxide to generate the malonate enolate, the ethoxide acts as a hard nucleophile and attacks the 4-position, displacing the fluorine atom to yield a 4-ethoxy-2-nitrobenzoyl derivative. Solution: Eliminate alkoxide bases entirely. Switch to a non-nucleophilic base like triethylamine in the presence of anhydrous magnesium chloride[2].

Q2: My isolated yield is low, and NMR shows an isomer of the product (same mass, different retention time). What happened? A2: You have formed the O-acylated enol ester instead of the desired C-acylated beta-keto diester. Diethyl malonate is an ambident nucleophile. Without a coordinating metal to direct the reaction, acylation often occurs at the oxygen atom (the kinetic product) rather than the carbon atom (the thermodynamic product). Solution: Ensure your magnesium chloride is strictly anhydrous. The Mg²⁺ ion acts as a Lewis acid, chelating the 1,3-dicarbonyl oxygens and forcing the incoming acid chloride to react at the central carbon[2]. If your MgCl₂ has absorbed moisture, it cannot chelate effectively, leading to O-acylation.

Q3: During workup, my product degrades into a compound missing an ester group (-72 Da). How do I prevent this? A3: Your product is undergoing hydrolysis followed by decarboxylation. Beta-keto diesters are highly susceptible to decarboxylation under both acidic and basic aqueous conditions, especially if the temperature rises during the quench. Solution: Implement a strict cold quench. Pour the reaction mixture into ice-cold 1M HCl (0–5 °C) to neutralize the triethylamine and break the magnesium chelate. Maintain the pH between 5 and 7 and extract immediately. Never use heat during the concentration of the organic layer.

Troubleshooting Issue Impurity Detected Mass27 Mass +27 Da (vs Product) Issue->Mass27 MassO Isomeric Mass (Different RT) Issue->MassO MassDecarb Mass -72 Da (Loss of CO2Et) Issue->MassDecarb Root1 SNAr by Ethoxide Mass27->Root1 Root2 O-Acylation MassO->Root2 Root3 Decarboxylation MassDecarb->Root3 Fix1 Use MgCl2/Et3N Avoid NaOEt Root1->Fix1 Fix2 Ensure Anhydrous MgCl2 Optimize Chelation Root2->Fix2 Fix3 Cold Quench (0°C) Control pH 5-7 Root3->Fix3

Diagnostic logic tree for identifying and resolving CAS 108934-18-5 synthesis impurities.

Optimized Experimental Protocol: Self-Validating MgCl₂-Promoted C-Acylation

This methodology is designed to be a self-validating system. By strictly controlling the order of addition and the reagents used, the protocol inherently blocks the pathways that lead to SNAr and O-acylation.

Step 1: Enolate Formation (Soft Chelation)

  • Charge a dry, nitrogen-purged reactor with anhydrous acetonitrile (10 volumes).

  • Add anhydrous MgCl₂ (1.2 equivalents) and diethyl malonate (1.1 equivalents). Causality: MgCl₂ must be anhydrous. Moisture hydrates the magnesium, destroying its Lewis acidity and its ability to template the C-acylation.

  • Cool the suspension to 0 °C.

  • Add triethylamine (2.5 equivalents) dropwise over 30 minutes. Stir for 1 hour at 0 °C. Causality: Triethylamine is non-nucleophilic and cannot trigger SNAr. It deprotonates the malonate only after Mg²⁺ coordination lowers the alpha-proton's pKa, ensuring the enolate is formed without exposing the system to harsh alkoxides[2].

Step 2: Electrophilic Coupling 5. Dissolve 4-fluoro-2-nitrobenzoyl chloride (1.0 equivalent) in anhydrous acetonitrile (2 volumes). 6. Add the acid chloride solution dropwise to the enolate at 0–5 °C. Stir for 2 hours. Causality: The nitro group highly activates the ring; keeping the temperature low suppresses thermal degradation and ensures the acylation remains under strict kinetic control driven by the Mg-chelate.

Step 3: Controlled Isolation 7. Quench the reaction by slowly pouring it into a vigorously stirred mixture of ice-cold 1M HCl and ethyl acetate, ensuring the internal temperature remains below 10 °C. Causality: A cold, mildly acidic quench breaks the Mg-chelate without hydrolyzing the newly formed ester bonds, preventing decarboxylation. 8. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure at <35 °C to yield the crude CAS 108934-18-5[1].

Sources

Troubleshooting

Process Chemistry Support Center: Crystallization of Diethyl (4-fluoro-2-nitrobenzoyl)malonate

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex isolation challenges associated with diethyl (4-fluoro-2-nitrobenzoyl)malonate (CAS: 108934-18...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex isolation challenges associated with diethyl (4-fluoro-2-nitrobenzoyl)malonate (CAS: 108934-18-5) [1].

This highly functionalized acyl malonate is a critical intermediate in the synthesis of fluoroquinolones and related heterocyclic active pharmaceutical ingredients (APIs). However, its purification via crystallization is notoriously difficult. This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure reproducible, high-yield crystallization.

Part 1: Mechanistic Insights (The "Why" Behind the Process)

To successfully crystallize this compound, you must understand the molecular forces dictating its behavior in solution:

  • Keto-Enol Tautomerism: Like analogous halogenated acyl malonates[3], this compound exists in a dynamic equilibrium between its keto and enol forms. The enol tautomer is heavily stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl and the adjacent ester carbonyl. If you use protic solvents (like alcohols), this internal hydrogen bond is disrupted, creating a chaotic mixture of solvated tautomers that refuse to pack into a crystal lattice, inevitably leading to "oiling out."

  • Magnesium Chelation: The industry-standard synthesis of this intermediate relies on the acylation of diethyl malonate using 4-fluoro-2-nitrobenzoyl chloride in the presence of magnesium chloride ( MgCl2​ ) and a tertiary amine [2]. The resulting β -keto diester acts as a bidentate ligand, forming a highly stable, highly soluble Mg2+ chelate. If this chelate is not chemically broken during the workup, crystallization is thermodynamically impossible.

Part 2: Troubleshooting Guides & FAQs

Q1: My product forms a biphasic oily mixture ("oiling out") instead of crystallizing upon the addition of an anti-solvent. How do I force nucleation? A1: Oiling out (liquid-liquid phase separation) occurs when the solution's supersaturation exceeds the metastable zone limit before solid nucleation can trigger. Because diethyl (4-fluoro-2-nitrobenzoyl)malonate has high conformational flexibility, rapid addition of an anti-solvent forces the solute to phase-separate as a dense oil. Correction Strategy: Heat the mixture to 45°C until homogeneous. Add the anti-solvent (heptane) dropwise only until the cloud point is reached. Hold the temperature, add 0.5 wt% of seed crystals, and age the suspension for 2 hours. This consumes the supersaturation via secondary nucleation, preventing the remaining solute from crashing out as an oil during the cooling ramp.

Q2: The crude oil refuses to crystallize even after seeding and cooling. Could the upstream reaction be the issue? A2: Yes. If you utilized the MgCl2​ / Et3​N acylation method [2], residual magnesium is likely still chelating your product. Correction Strategy: Your post-reaction quench must include a rigorous acidic wash. The aqueous phase must be driven to a pH < 2 (using 1M HCl) to fully protonate the enolate, breaking the chelate and forcing the Mg2+ ions into the aqueous waste stream.

Q3: The isolated crystals have a distinct yellow/brown tint instead of being off-white. Is the product degrading? A3: The 2-nitro group is highly susceptible to photolytic degradation and transition-metal-catalyzed reduction, forming highly colored nitroso or azo impurities. Correction Strategy: Conduct the crystallization in amber glassware to exclude UV light. If transition metals (e.g., Iron or Palladium) are suspected from the reactor train, incorporate an aqueous EDTA wash prior to the final crystallization step.

Part 3: Quantitative Data Presentation

Selecting the correct solvent system is the most critical parameter for this compound. The table below summarizes the causality behind various solvent screening results.

Solvent System (v/v)Yield (%)Purity (HPLC Area %)Crystal HabitCausality & Process Notes
EtOAc / Heptane (1:4) 82 99.2 Prismatic Optimal. This aprotic system maintains the intramolecular H-bond of the enol form, promoting ordered, prismatic packing.
IPA / Water (1:2)6596.5Amorphous / OilySuboptimal. Protic solvents disrupt the enol H-bond, creating a mixture of tautomers that resist crystallization.
Toluene / Hexane (1:3)7898.1Fine NeedlesSuboptimal. Rapid 1D growth along the solvent-exposed axis leads to poor filtration kinetics and solvent entrapment.
DCM / MTBE (1:5)4597.0GranularSuboptimal. The compound retains excessively high solubility in MTBE, leading to unacceptable yield loss in the mother liquor.

Part 4: Self-Validating Experimental Protocol

Follow this optimized step-by-step methodology for the crystallization of diethyl (4-fluoro-2-nitrobenzoyl)malonate.

Step 1: Chelate Disruption and Extraction

  • Dilute the crude acylation reaction mixture with Ethyl Acetate (10 volumes).

  • Wash the organic layer with 1M HCl (5 volumes).

  • Self-Validation Check: Test the separated aqueous layer with pH paper; it must read pH < 2. If pH > 2, repeat the acid wash. This guarantees complete disruption of the Mg-enolate chelate.

  • Wash the organic layer with brine (5 volumes) and dry over anhydrous Na2​SO4​ .

Step 2: Solvent Swap

  • Concentrate the organic layer via rotary evaporation (35°C, 50 mbar) to a thick oil.

  • Re-dissolve the oil in pure Ethyl Acetate (2 volumes).

  • Self-Validation Check: Analyze a 10 mg aliquot of the residue by 1H -NMR. Residual polar reaction solvents (e.g., THF or DMF) must be < 1 mol%. If higher, perform a chase distillation with Ethyl Acetate.

Step 3: Controlled Nucleation

  • Heat the Ethyl Acetate solution to 45°C in a jacketed reactor.

  • Begin dropwise addition of Heptane (up to 8 volumes) until a persistent cloudiness (cloud point) is achieved.

  • Immediately halt Heptane addition and add 0.5 wt% of pure diethyl (4-fluoro-2-nitrobenzoyl)malonate seed crystals.

  • Self-Validation Check: Age the mixture at 45°C for 2 hours. The solution should transition from a cloudy emulsion to a distinct suspension of solid particles. If the mixture separates into two clear liquid layers (oiling out), reheat to 50°C to dissolve, and restart the seeding process with a slower anti-solvent addition rate.

Step 4: Isolation

  • Initiate a linear cooling ramp of 0.1°C/min down to 5°C.

  • Filter the resulting prismatic crystals through a sintered glass funnel.

  • Wash the filter cake with cold (0°C) Heptane (2 volumes).

  • Dry under vacuum (10 mbar) at 30°C for 12 hours.

  • Self-Validation Check: Verify residual solvent is < 0.1% by Karl Fischer titration and GC-Headspace before releasing the batch.

Part 5: Decision Workflow Visualization

Workflow N1 Crude Diethyl (4-fluoro-2-nitrobenzoyl)malonate N2 Mg2+ Chelate Present? (From Acylation) N1->N2 N3 Acid Wash (1M HCl) pH < 2 to Break Chelate N2->N3 Yes N4 Dissolve in EtOAc Add Heptane Dropwise N2->N4 No N3->N4 N5 Oiling Out Detected? (Liquid-Liquid Separation) N4->N5 N6 Heat to 45°C, Add Seeds, Age for 2 Hours N5->N6 Yes N7 Cool at 0.1°C/min Filter & Dry N5->N7 No N6->N7 N8 Pure Crystalline Product (>99% HPLC) N7->N8

Troubleshooting workflow for diethyl (4-fluoro-2-nitrobenzoyl)malonate crystallization.

References

  • Rathke, M. W., & Cowan, P. J. (1985). "Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride." Synthesis. URL:[Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 13326819, Diethyl 2-(2,4-dichloro-5-fluorobenzoyl)malonate". PubChem. URL:[Link]

Optimization

Technical Support Center: Purification of 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate

Welcome to the technical support guide for the purification of 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate. This document is designed for researchers, scientists, and professionals in drug development who are wo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate. This document is designed for researchers, scientists, and professionals in drug development who are working with this and structurally similar β-keto esters. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during the purification process.

Introduction

1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate is a complex molecule whose purification requires careful consideration of its chemical properties. The presence of two ester groups, a β-keto functionality, and a nitroaromatic ring introduces specific challenges, including potential for hydrolysis, thermal instability, and strong adsorption to polar stationary phases. This guide will equip you with the knowledge to navigate these challenges effectively.

Troubleshooting Guide

This section addresses common issues observed during the purification of 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate and provides systematic solutions.

Issue Potential Cause(s) Suggested Solution(s)
Low Recovery from Column Chromatography Irreversible Adsorption: The polar nitrobenzoyl group and the β-dicarbonyl moiety can lead to strong, sometimes irreversible, binding to standard silica gel.[1]1. Deactivate the Silica Gel: Before packing the column, prepare a slurry of silica gel in your starting eluent and add 1-2% triethylamine. This will cap the most acidic silanol groups, reducing strong adsorption.[1] 2. Use an Alternative Stationary Phase: Consider using neutral or deactivated alumina, which can be less harsh than silica gel for sensitive compounds.[1] 3. Gradient Elution: Start with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increase the polarity. This ensures that less polar impurities are washed out first, and the target compound elutes without excessive band broadening.
Product Degradation (Observed by TLC/NMR) Hydrolysis: The diethyl ester groups are susceptible to hydrolysis, especially if acidic or basic conditions are employed during workup or chromatography. The 2-nitrobenzoyl chloride starting material is moisture-sensitive and can hydrolyze to 2-nitrobenzoic acid, which may be carried through the synthesis.[2][3]1. Neutralize the Workup: Ensure any acidic or basic aqueous washes are followed by a brine wash to remove residual acid or base.[4] 2. Avoid Protic Solvents in Chromatography: If possible, avoid highly protic solvents like methanol in your eluent, as they can promote ester exchange or hydrolysis on the silica surface. 3. Temperature Control: The ortho-nitrobenzoyl moiety can be thermally labile.[5] Avoid excessive heat during solvent removal. Use a rotary evaporator with a water bath temperature below 40°C.
Co-elution of Impurities Similar Polarity: Unreacted starting materials like diethyl malonate or side-products may have polarities very close to the desired product.1. Optimize Solvent System: Systematically screen different solvent systems using thin-layer chromatography (TLC).[6] A good starting point is a mixture of hexanes and ethyl acetate. Dichloromethane can also be a useful component.[4] The ideal TLC Rf for the target compound should be around 0.3 to 0.4 for optimal separation on a column.[7] 2. Recrystallization: If the crude product is a solid and of sufficient purity (>90%), recrystallization can be a highly effective alternative or complementary step to chromatography.[1]
Oiling Out During Recrystallization High Solute Concentration or Inappropriate Solvent Temperature: This occurs when the melting point of the solute is lower than the boiling point of the solvent, or the solution is supersaturated at a temperature above the compound's melting point.[8]1. Add More Solvent: Introduce additional hot solvent to dissolve the oil, then allow it to cool slowly.[8] 2. Use a Solvent/Anti-solvent System: Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) at an elevated temperature. Then, slowly add a "bad" solvent (in which it is poorly soluble) until turbidity persists.[9] For this compound, a system like ethyl acetate/hexanes or ethanol/water could be effective. 3. Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal to promote nucleation.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my crude 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate?

A1: Common impurities include unreacted diethyl malonate, 4-fluoro-2-nitrobenzoic acid (from hydrolysis of the acyl chloride), and potentially self-condensation products of diethyl malonate. The presence of these can be identified by ¹H NMR spectroscopy of the crude material.

Q2: Which purification technique is generally most effective for this compound?

A2: For small to medium scales, flash column chromatography is typically the most versatile and effective method for separating the target compound from polar and non-polar impurities.[6] For larger scales, where chromatography can be cumbersome, developing a robust recrystallization protocol is highly advantageous.[10]

Q3: How do I choose the right solvent system for column chromatography?

A3: The ideal solvent system should provide a retention factor (Rf) of approximately 0.3-0.4 for your target compound on a TLC plate.[7] A good starting point is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. By running several TLCs with varying ratios (e.g., 9:1, 4:1, 2:1 hexanes:ethyl acetate), you can quickly identify the optimal eluent composition.

Q4: Can I use a basic wash to remove acidic impurities like 4-fluoro-2-nitrobenzoic acid?

A4: Yes, a wash with a mild base like saturated sodium bicarbonate solution can effectively remove acidic impurities.[4][11] However, it is crucial to perform this wash quickly and at a low temperature (e.g., in an ice bath) to minimize the risk of hydrolyzing the ester groups of your product.[4] Prolonged exposure to even weak bases can lead to product loss.[4]

Q5: My compound appears as a yellow oil. Is this normal?

A5: Yes, many nitro-containing aromatic compounds are yellow.[2] β-keto esters can also exist as yellow oils.[12] The color is not necessarily an indication of impurity, but purification should be monitored by analytical techniques like TLC, NMR, or LC-MS to confirm purity.

Detailed Experimental Protocol: Flash Column Chromatography

This protocol provides a step-by-step guide for the purification of 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate using flash column chromatography.

Materials:
  • Crude 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate

  • Silica gel (230-400 mesh)

  • Hexanes (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Glass column with stopcock

  • Sand

  • Cotton or glass wool

  • Collection tubes

  • TLC plates, chamber, and UV lamp

Step-by-Step Procedure:
  • Solvent System Selection:

    • Develop an appropriate solvent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate. The goal is to achieve an Rf value of ~0.3-0.4 for the target compound.

  • Column Packing (Wet Slurry Method):

    • Secure the column in a vertical position. Place a small plug of cotton or glass wool at the bottom.[7]

    • Add a small layer of sand (approx. 1 cm).

    • In a separate beaker, create a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column. Gently tap the column to ensure even packing and dislodge any air bubbles.[7]

    • Open the stopcock to allow some solvent to drain, which helps in compacting the silica bed. Add more eluent as needed to keep the silica from running dry.

    • Add another thin layer of sand on top of the packed silica to prevent disturbance during sample loading.[7]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

    • Carefully apply the sample solution to the top of the column.

  • Elution and Fraction Collection:

    • Begin eluting with the chosen solvent system, starting with a lower polarity if a gradient is used.[6]

    • Collect fractions in separate test tubes.

    • Monitor the separation by periodically analyzing the collected fractions using TLC.[13]

  • Product Isolation:

    • Combine the fractions that contain the pure product (as determined by TLC).

    • Remove the solvent under reduced pressure using a rotary evaporator.

Visualization of Purification Workflow

The following diagram illustrates the decision-making process for purifying 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate.

Purification_Workflow start Crude Product (Post-Workup) analytical_check Analyze Crude Purity (TLC, ¹H NMR) start->analytical_check decision_purity Purity >90% and Solid? analytical_check->decision_purity recrystallization Recrystallization decision_purity->recrystallization Yes chromatography Flash Column Chromatography decision_purity->chromatography No re_evaluate Re-evaluate Purity recrystallization->re_evaluate final_product Pure Product chromatography->final_product re_evaluate->chromatography Impure re_evaluate->final_product Pure

Caption: Decision workflow for purification.

References

  • PubChem. 2-Nitrobenzoyl chloride. National Center for Biotechnology Information. [Link]

  • ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Link]

  • Unknown. Column chromatography. [Link]

  • Unknown. Recrystallization. [Link]

  • University of Colorado Boulder. Column Chromatography. Organic Chemistry at CU Boulder. [Link]

  • ResearchGate. How to recrystallize a product from ethanol/diethyl?. [Link]

  • Google Patents.
  • Chrom Tech, Inc. Mastering Column Chromatography: Techniques and Tips. [Link]

  • Chemistry LibreTexts. B. Column Chromatography. [Link]

  • Reddit. Trouble purifying my boronate ester compound : r/Chempros. [Link]

  • Quora. Is nitro benzyl radical more stable than benzyl radical?. [Link]

  • Organic Syntheses. Malonic acid, benzoyl-, diethyl ester. [Link]

  • American Elements. 1,3-diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate | CAS 108934-18-5. [Link]

  • PrepChem.com. Synthesis of Diethyl 2-(2-bromobenzyl)propan-1,3-dioate. [Link]

  • Google Patents.
  • ChemWhat. Diethyl fluoromalonate CAS#: 685-88-1. [Link]

  • ACS Publications. Synthesis of β-Keto Esters In-Flow and Rapid Access to Substituted Pyrimidines | The Journal of Organic Chemistry. [Link]

  • MDPI. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. [Link]

  • Organic Chemistry Portal. Synthesis of β-keto carboxylic acids, esters and amides. [Link]

  • Organic Syntheses. Enantioselective Synthesis of α,α-Disubstituted Lactones via a Chiral Brønsted Acid Catalyzed Intramolecular Cyclization. [Link]

  • PubChem. 1,3-Diethyl 2-(3-fluoro-4-nitrophenyl)-2-methylpropanedioate. National Center for Biotechnology Information. [Link]

Sources

Troubleshooting

Technical Support Center: Scale-Up Challenges for Diethyl (4-fluoro-2-nitrobenzoyl)malonate

Welcome to the Process Chemistry Support Center. This portal is designed for researchers, process scientists, and drug development professionals scaling up the synthesis of diethyl (4-fluoro-2-nitrobenzoyl)malonate (CAS...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Support Center. This portal is designed for researchers, process scientists, and drug development professionals scaling up the synthesis of diethyl (4-fluoro-2-nitrobenzoyl)malonate (CAS 108934-18-5). This compound is a critical highly-functionalized building block, frequently utilized in the synthesis of fluoroquinolone antibiotics and complex indole derivatives.

The most robust industrial route for its preparation involves the acylation of diethyl malonate with 4-fluoro-2-nitrobenzoyl chloride[1]. While straightforward at the bench scale, transferring this highly exothermic, biphasic, and chelation-dependent reaction to pilot-scale reactors introduces severe thermodynamic and mass-transfer bottlenecks.

Process Workflow & Reaction Logic

The standard industrial approach utilizes the [2], which employs anhydrous magnesium chloride (MgCl₂) and triethylamine (Et₃N) to generate the malonate enolate safely without the use of hazardous hydride bases.

Workflow A Diethyl Malonate + MgCl2 + Et3N B Magnesium Enolate Complex A->B Deprotonation & Chelation D C-Acylation Intermediate B->D Electrophilic Addition C 4-Fluoro-2-nitrobenzoyl chloride C->D Acyl Donor E Aqueous Acid Quench (HCl) D->E Reaction Completion F Diethyl (4-fluoro-2- nitrobenzoyl)malonate E->F Mg2+ Removal & Phase Separation

Figure 1: Workflow for the MgCl2-mediated acylation of diethyl malonate.

Troubleshooting Guide & FAQs

Q1: Why is the MgCl₂/Et₃N system preferred over NaH or NaOEt for large-scale enolate generation? A1: The causality lies in both plant safety and regioselectivity. Sodium hydride (NaH) generates stoichiometric hydrogen gas, posing a severe flammability hazard in pilot-scale reactors. Furthermore, the MgCl₂/Et₃N base system enhances the acidity of the malonate's methylene protons, allowing a mild tertiary amine to facilitate quantitative deprotonation[2]. Crucially, the Mg²⁺ ion forms a tight, six-membered chelate with the enolate oxygens. According to hard-soft acid-base (HSAB) principles, this masks the oxygen centers and directs the electrophilic attack of the acyl chloride exclusively to the carbon atom, suppressing unwanted O-acylation impurities.

Q2: We experience a severe, unbreakable emulsion during the aqueous workup. How can we achieve clean phase separation? A2: Emulsions in this specific process are caused by the formation of insoluble magnesium hydroxide and stable magnesium-product chelates when quenched with neutral water. To break this emulsion, the quench must be highly acidic. Adding 2M HCl or 10% citric acid protonates the malonate, destroying the Mg-chelate and solubilizing the magnesium as aqueous MgCl₂, which cleanly partitions away from the organic phase[3].

Q3: Thermal runaway was observed during the addition of 4-fluoro-2-nitrobenzoyl chloride. How is this mitigated on scale? A3: The acylation of the magnesium enolate is highly exothermic. In lab-scale flasks, the high surface-area-to-volume ratio allows rapid heat dissipation. In pilot reactors, this ratio drops significantly, leading to heat accumulation[3]. The causality of the runaway is the accumulation of unreacted acyl chloride if the feed rate exceeds the reactor's cooling capacity. Mitigation requires a dose-controlled addition over 3–4 hours coupled with active jacket cooling, ensuring the internal temperature never exceeds 15 °C.

Q4: Product analysis shows premature decarboxylation to ethyl 3-(4-fluoro-2-nitrophenyl)-3-oxopropanoate. What went wrong? A4: Premature decarboxylation is driven by the hydrolysis of the ester groups, followed by the thermal decarboxylation of the resulting β-keto acid. This degradation pathway is triggered if the acidic quench is performed at elevated temperatures, or if the organic extract is concentrated at excessive bath temperatures (>40 °C) while trace acid is still present. Maintaining the quench temperature below 10 °C and ensuring a thorough brine/bicarbonate wash neutralizes the organic phase, preventing this degradation.

Troubleshooting Issue1 High O-Acylation Impurity Cause1 Insufficient Mg2+ Chelation or Wet Solvents Issue1->Cause1 Fix1 Use strictly anhydrous MgCl2 Ensure full complexation time Cause1->Fix1 Issue2 Severe Emulsion During Quench Cause2 Insoluble Mg-Chelates at Neutral pH Issue2->Cause2 Fix2 Acidic Quench (pH < 3) using HCl or Citric Acid Cause2->Fix2 Issue3 Thermal Runaway During Addition Cause3 High Enthalpy of Acylation + Poor Heat Transfer Issue3->Cause3 Fix3 Dose-controlled addition Active jacket cooling Cause3->Fix3

Figure 2: Logical troubleshooting matrix for common scale-up bottlenecks.

Quantitative Data: Scale-Up Parameter Translation

Translating this reaction from a 10-gram bench scale to a 10-kilogram pilot scale requires strict adjustments to thermodynamics and kinetics.

ParameterLab Scale (10 g)Pilot Scale (10 kg)Causality / Rationale
Cooling System Ice bathActive jacket coolingSurface area-to-volume ratio decreases on scale; active cooling prevents thermal runaway[3].
Addition Time (Acyl Chloride) 15 minutes3 - 4 hoursExothermic acylation requires extended dosing to maintain internal temp < 15 °C.
Stirring Mechanism Magnetic stirringOverhead mechanical (anchor/pitch blade)Mg-enolate forms a thick suspension; high-torque stirring ensures homogeneity and prevents localized basic pockets.
Quench Reagent 1M HCl (fast pour)2M HCl (controlled dosing)Rapid quenching on scale causes localized heating and premature decarboxylation.
O/C Acylation Ratio < 1:99< 2:98Slightly higher O-acylation on scale due to mixing inefficiencies; mitigated by longer enolate maturation.

Self-Validating Experimental Protocol

To ensure reproducibility and trustworthiness, this pilot-scale protocol is designed as a self-validating system . It includes mandatory In-Process Controls (IPCs) that dictate whether the operator can proceed to the next step, ensuring causality-driven execution.

Phase 1: Enolate Maturation
  • Charge a dry, nitrogen-purged reactor with anhydrous acetonitrile (10 L/kg of malonate).

  • Add anhydrous MgCl₂ (1.1 equiv). (Causality: Must be strictly anhydrous; water will hydrolyze the acyl chloride and poison the enolate).

  • Add diethyl malonate (1.0 equiv). Cool the reactor jacket to 0–5 °C.

  • Dose triethylamine (2.2 equiv) via an addition funnel over 60 minutes.

    • IPC 1 (Self-Validation): Visually confirm the formation of a thick, pale-yellow suspension. If the solution remains clear, MgCl₂ complexation has failed (likely due to wet solvent or inactive magnesium). Do not proceed.

Phase 2: Electrophilic Acylation
  • Dissolve 4-fluoro-2-nitrobenzoyl chloride (1.0 equiv) in anhydrous acetonitrile (2 L/kg).

  • Dose the acyl chloride solution into the reactor over 3–4 hours.

    • IPC 2 (Self-Validation): Monitor internal temperature (T_int) continuously. Pause dosing immediately if T_int > 15 °C to prevent thermal accumulation and runaway.

  • Stir at 20 °C for 2 hours post-addition.

    • IPC 3 (Self-Validation): Perform HPLC analysis of the reaction mixture. The reaction is validated as complete only when residual 4-fluoro-2-nitrobenzoyl chloride is < 1% AUC.

Phase 3: Chelate Disruption and Isolation
  • Cool the reactor to 0–5 °C.

  • Slowly dose 2M HCl (3.0 equiv) while maintaining T_int < 10 °C.

    • IPC 4 (Self-Validation): Check the pH of the aqueous phase. It must be ≤ 2 to ensure complete destruction of the Mg-chelate and dissolution of magnesium salts. If > 2, add additional HCl.

  • Add Methyl tert-butyl ether (MTBE) (5 L/kg) and agitate at high RPM for 15 minutes. Settle for 30 minutes and separate the phases.

  • Wash the organic layer with saturated brine, followed by 5% NaHCO₃ to remove trace acid. (Causality: Trace acid during concentration will catalyze decarboxylation).

  • Concentrate under reduced pressure (jacket temperature strictly < 35 °C) to yield diethyl (4-fluoro-2-nitrobenzoyl)malonate as a viscous oil.

References

  • Title: Procedures for the acylation of diethyl malonate and ethyl acetoacetate with acid chlorides using tertiary amine bases and magnesium chloride Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Scale-up of Pharmaceutical and Agrochemical Processes Source: ResearchGate URL: [Link]

  • Title: US Patent 4522945A - (Piperidinylalkyl)

Sources

Optimization

Technical Support Center: Extraction &amp; Isolation of 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate

Welcome to the Technical Support Center. 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate is a critical aroylmalonate intermediate, frequently utilized in the synthesis of fluoroquinolone antibiotics.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate is a critical aroylmalonate intermediate, frequently utilized in the synthesis of fluoroquinolone antibiotics. Because its synthesis typically involves the C-acylation of diethyl malonate mediated by a magnesium base (such as magnesium ethoxide), the subsequent extraction is not merely a phase separation—it is a chemical workup that requires breaking a stable magnesium enolate complex 1.

This guide provides field-proven troubleshooting insights, a quantitative solvent selection matrix, and a self-validating standard operating procedure (SOP) to ensure high-yield isolation without degradation.

I. Solvent Selection Matrix

Selecting the correct organic solvent is critical for maximizing extraction efficiency while preventing the degradation of the highly activated β-keto diester. Below is a comparative analysis of the best solvents for this specific workflow.

SolventBoiling Point (°C)Relative PolarityExtraction EfficiencySafety & Field Notes
Dichloromethane (DCM) 39.6Moderate (0.309)Excellent Industry Standard. Forms the bottom layer, making sequential extractions highly efficient. High toxicity 2.
Ethyl Acetate (EtOAc) 77.1Moderate-High (0.228)Very Good Greener alternative to DCM. Forms the top layer. Caution: Susceptible to acid-catalyzed hydrolysis if left in the acidic quench too long.
Toluene 110.6Low (0.099)Good Ideal for large-scale industrial synthesis. Low water solubility prevents emulsions, but the high boiling point complicates concentration.
Methyl tert-butyl ether 55.2Low-Moderate (0.124)Good Excellent phase separation. Safer alternative to diethyl ether (lower peroxide risk).
II. Troubleshooting & FAQs

Q: Why is my extraction forming a stubborn emulsion during the aqueous workup? A: Emulsions in this specific workflow are almost always caused by the incomplete breakdown of the magnesium enolate complex. During the acylation of diethyl malonate, magnesium ethoxide forms a highly stable Mg-chelate 1. If the aqueous quench is not sufficiently acidic (pH > 3), insoluble magnesium hydroxide or partially protonated chelates precipitate at the phase boundary. Solution: Verify the aqueous layer is at pH 2–3 using 1M HCl. If an emulsion has already formed, filtering the biphasic mixture through a pad of Celite or adding saturated brine will break it by altering the aqueous ionic strength.

Q: Can I substitute Dichloromethane (DCM) with a greener solvent like Ethyl Acetate (EtOAc)? A: Yes. While DCM is the historical standard for extracting aroylmalonates due to its high density and excellent partitioning [[3]](), EtOAc is a viable, less toxic alternative. Causality: Because EtOAc is less dense than water, your organic phase will be the top layer. However, EtOAc can undergo acid-catalyzed hydrolysis if left in contact with the acidic quench solution for prolonged periods. Perform the extraction rapidly and wash immediately with a neutralizing brine solution.

Q: Why am I observing partial decarboxylation (formation of the aroylacetate) in my crude NMR? A: 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate is a highly activated β-keto diester. Prolonged exposure to acidic conditions or elevated temperatures during solvent evaporation can trigger a Krapcho-type dealkoxycarbonylation or acid-catalyzed decarboxylation 3. Solution: Keep the rotary evaporator bath temperature strictly below 40 °C during concentration, and ensure the organic layer is thoroughly washed (to remove residual HCl) and dried prior to evaporation.

III. Standard Operating Procedure (SOP): Extraction Workflow

This protocol is designed as a self-validating system to ensure the complete release of the product from the magnesium complex while preventing thermal degradation.

Step 1: Acidic Quench (Chelate Breakdown)

  • Cool the crude reaction mixture (typically suspended in toluene or THF) to 0–5 °C using an ice bath.

  • Slowly add 1M Hydrochloric Acid (HCl) dropwise while maintaining vigorous stirring.

  • Self-Validation Check: Test the pH of the aqueous phase using indicator paper. Continue the acid addition until the pH stabilizes between 2 and 3. Causality: This specific pH range ensures the complete protonation of the malonate and the destruction of the magnesium enolate, preventing emulsion-causing Mg-salts 1.

Step 2: Solvent Extraction

  • Transfer the quenched biphasic mixture to a separatory funnel.

  • Add Dichloromethane (DCM) at a ratio of 1:1 to the aqueous volume.

  • Invert the funnel gently and vent immediately to release pressure.

  • Allow the layers to separate. Note: DCM is denser than water and will form the bottom layer 2. Drain the organic phase into a clean Erlenmeyer flask.

  • Repeat the extraction of the aqueous layer with two additional portions of DCM to ensure quantitative recovery.

Step 3: Washing and Drying

  • Combine the organic extracts and return them to the separatory funnel.

  • Wash with one volume of saturated aqueous NaCl (brine). Causality: Brine reduces the solubility of water in the organic phase, breaking micro-emulsions and removing trace HCl.

  • Transfer the organic layer to a flask and add anhydrous Sodium Sulfate (Na₂SO₄). Swirl until the drying agent is free-flowing.

Step 4: Concentration

  • Filter the suspension to remove the drying agent.

  • Concentrate the filtrate in vacuo using a rotary evaporator.

  • Critical Parameter: Maintain the water bath temperature strictly below 40 °C. Causality: Elevated temperatures promote the unwanted decarboxylation of the highly activated diester 3.

  • The isolated 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate will remain as a viscous, pale-yellow to brown oil.

IV. Mechanistic Pathway Visualization

G MgComplex Magnesium Enolate Complex (Reaction Mixture) AcidQuench Acid Quench (1M HCl) pH 2-3 MgComplex->AcidQuench Breaks Chelate Biphasic Biphasic Mixture (Aqueous + Organic) AcidQuench->Biphasic Add Solvent Aqueous Aqueous Phase (Mg2+ salts, Water) Biphasic->Aqueous Top Layer (if DCM) Organic Organic Phase (DCM or EtOAc + Product) Biphasic->Organic Bottom Layer (if DCM) Wash Brine Wash & Dry (Na2SO4) Organic->Wash Purify Concentrate Concentration in vacuo (< 40 °C) Wash->Concentrate Remove Solvent Product 1,3-Diethyl 2-(4-fluoro-2- nitrobenzoyl)propanedioate Concentrate->Product Isolate

Workflow for the acidic quench and solvent extraction of the magnesium enolate complex.

V. References
  • US4703047A - 1-Cyclopropyl-1,4-dihydro-4-oxo-7-(4-(2-oxo-1,3-dioxol-4-yl-methyl)-1-piperazinyl)-3-quinolinecarboxylic acid antibacterial agents (Google Patents). Available at:

  • US4952695A - Cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinoline carboxylic acid, intermediate for antibacterials (Google Patents). Available at:

  • Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate (ResearchGate). Available at:

Sources

Reference Data & Comparative Studies

Validation

HPLC Method Validation for 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate: A Comparative Guide to Column Chemistries and Mobile Phase Optimization

Introduction & Mechanistic Context 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate (CAS 108934-18-5) is a highly specialized life science material[1] and a pivotal synthetic intermediate in the manufacturing of thir...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate (CAS 108934-18-5) is a highly specialized life science material[1] and a pivotal synthetic intermediate in the manufacturing of third- and fourth-generation fluoroquinolone antibiotics. Because fluoroquinolones act by inhibiting bacterial DNA transcription and replication[2], ensuring the absolute purity of their precursors is a critical regulatory requirement. Any residual impurities or degradation products from this malonate intermediate can propagate through subsequent cyclization steps, compromising the final Active Pharmaceutical Ingredient (API)[3].

Developing a robust High-Performance Liquid Chromatography (HPLC) method for this compound presents unique chemical challenges. The molecule features a highly electron-deficient aromatic ring (due to fluoro and nitro groups) coupled with a bulky, hydrolyzable diethyl malonate moiety. This guide objectively compares stationary phase alternatives and provides a self-validating, step-by-step experimental protocol grounded in the latest [4].

SynthesisPathway A Fluorobenzene Derivatives B 1,3-Diethyl 2-(4-fluoro- 2-nitrobenzoyl)propanedioate A->B Acylation C Cyclization & Hydrolysis B->C Heat / Acid D Fluoroquinolone API (e.g., Levofloxacin) C->D Piperazine addition

Fig 1. Synthetic pathway of fluoroquinolones highlighting the critical malonate intermediate.

Causality in Method Design: Why These Parameters?

A scientifically rigorous analytical method does not rely on arbitrary parameters; every choice must be driven by the analyte's physicochemical properties.

  • Mobile Phase pH (Causality of Stability): The propanedioate (diester) group is highly susceptible to base-catalyzed hydrolysis. To prevent on-column degradation, the mobile phase must be strictly maintained at an acidic pH. We utilize a 10 mM potassium phosphate buffer adjusted to pH 3.0[5]. This acidic environment also ensures that residual silanol groups on the silica stationary phase remain fully protonated, completely suppressing secondary ion-exchange interactions that cause severe peak tailing.

  • Detection Wavelength (Causality of Sensitivity): UV overlain spectra of fluoroquinolone precursors demonstrate an optimal absorption maximum at 293 nm. Selecting this wavelength maximizes the signal-to-noise ratio while avoiding background absorbance from the organic modifiers[6].

Comparative Analysis of Stationary Phases

While C18 (Octadecylsilane) is the traditional default for reverse-phase HPLC[5], it relies solely on dispersive hydrophobic interactions. To objectively determine the best performance, we compared standard C18 against Phenyl-Hexyl and C8 chemistries.

The Phenyl-Hexyl column emerged as the superior alternative. The electron-rich phenyl ring of the stationary phase engages in strong π−π electron donor-acceptor interactions with the electron-deficient 4-fluoro-2-nitrobenzoyl ring of the analyte. This complementary interaction provides exceptional selectivity (resolution) against closely eluting synthetic byproducts, such as 4-fluoro-2-nitrobenzoic acid.

Table 1: Chromatographic Performance Comparison

Conditions: 40:60 Buffer (pH 3.0) / Acetonitrile, 1.0 mL/min, 293 nm, 30°C.

Stationary PhaseRetention Time (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )Theoretical Plates ( N )Verdict
C18 (Standard) 5.422.11.3511,500Acceptable, but peak tailing is present.
Phenyl-Hexyl 6.15 3.8 1.05 14,200 Optimal. Superior π−π selectivity.
C8 (Short Chain) 3.851.41.528,900Suboptimal. Fails resolution criteria ( Rs​ < 1.5).

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness, this protocol integrates System Suitability Testing (SST) . The method acts as a self-validating system; if the SST criteria are not met, the instrument is deemed unfit for sample analysis, preventing the generation of erroneous data[3].

Step 1: Preparation of Solutions
  • Buffer Preparation: Dissolve 1.36 g of Potassium dihydrogen phosphate ( KH2​PO4​ ) in 1000 mL of HPLC-grade water. Adjust the pH to exactly 3.0 using dilute orthophosphoric acid. Filter through a 0.45 µm membrane.

  • Mobile Phase: Mix the pH 3.0 Buffer and HPLC-grade Acetonitrile in a 40:60 (v/v) ratio. Degas via sonication for 10 minutes.

  • Diluent: Prepare a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Standard Solution: Accurately weigh 10 mg of 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate reference standard. Transfer to a 100 mL volumetric flask, dissolve, and make up to volume with the diluent (Final concentration: 100 µg/mL).

Step 2: Chromatographic Conditions
  • Column: Phenomenex Luna Phenyl-Hexyl (250 mm × 4.6 mm, 5 µm)

  • Flow Rate: 1.0 mL/min (Isocratic)

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: UV at 293 nm

Step 3: System Suitability Testing (SST)

Inject the Standard Solution in six replicates. The system is only validated for the run if:

  • Relative Standard Deviation (%RSD) of peak areas is 2.0% .

  • Tailing factor ( Tf​ ) is 1.5 [3].

  • Theoretical plate count ( N ) is 10,000 [6].

ICH Q2(R2) Method Validation Workflow & Data

The optimized Phenyl-Hexyl method was subjected to rigorous validation according to the[4][7], ensuring it is fit for its intended analytical purpose.

ValidationWorkflow SST System Suitability Testing (SST) Spec Specificity (Forced Degradation) SST->Spec Lin Linearity & Range (R² > 0.999) Spec->Lin Acc Accuracy & Precision (%RSD < 2.0%) Lin->Acc Rob Robustness (pH, Flow, Temp) Acc->Rob

Fig 2. Stepwise analytical method validation workflow according to ICH Q2(R2) guidelines.

Table 2: Method Validation Summary (Phenyl-Hexyl Column)
Validation ParameterExperimental ResultICH Acceptance Criteria
Specificity No interference from diluent or degradation products.Peak purity match factor > 990.
Linearity (Range) 2.0 - 20.0 µg/mL ( R2 = 0.9998)Correlation coefficient ( R2 ) > 0.999
Precision (Repeatability) 0.85% RSD (n=6 injections)%RSD < 2.0%
Accuracy (Recovery) 99.4% - 100.2% across 3 concentration levels98.0% - 102.0% recovery
LOD / LOQ 0.15 µg/mL / 0.45 µg/mLSignal-to-noise > 3:1 / > 10:1

Conclusion: By prioritizing chemical causality over default settings, the transition from a standard C18 to a Phenyl-Hexyl stationary phase dramatically improves the resolution and peak shape of 1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate. Coupled with strict pH control to prevent ester hydrolysis, this ICH-validated method guarantees the accurate quantification of this critical intermediate, ultimately safeguarding the downstream synthesis of fluoroquinolone APIs.

References

  • Title: 1,3-diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate | CAS 108934-18-5 Source: American Elements URL: [Link]

  • Title: Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolone Source: SciELO (Scientific Electronic Library Online) URL: [Link]

  • Title: HPLC and CE Procedures for the Determination of Fluoroquinolones (2020–2025) Source: PubMed Central (PMC) URL: [Link]

  • Title: HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

  • Title: Novel analytical method development and validation of several third and fourth generation fluoroquinolone antibacterials Source: Quest Journals URL: [Link]

  • Title: Final IWG Concept Paper Q2(R2) and Q14 Source: International Council for Harmonisation (ICH) URL: [Link]

Sources

Comparative

Comparative Analysis of Chemoselective Reducing Agents for CAS 108934-18-5

Introduction CAS 108934-18-5, chemically identified as 1,3-diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate , is a highly functionalized intermediate critical to the development of fluoroquinolone antibiotics. The pivota...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

CAS 108934-18-5, chemically identified as 1,3-diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate , is a highly functionalized intermediate critical to the development of fluoroquinolone antibiotics. The pivotal synthetic transformation for this molecule is the reduction of its aromatic nitro group to an aniline derivative. Once the amine is generated, it typically undergoes a spontaneous or acid-catalyzed intramolecular cyclization with the adjacent malonate ester, expelling ethanol to form the bicyclic 7-fluoro-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate core.

As an Application Scientist, the primary challenge in this workflow is chemoselectivity . The molecule presents a complex matrix of reducible and labile functional groups: a target nitro group, a highly labile carbon-fluorine (C-F) bond, a ketone, and two ester moieties. Selecting the correct reducing agent is the difference between a high-yielding process and a complex mixture of over-reduced byproducts.

Mechanistic Challenges & Causality

The reduction of CAS 108934-18-5 is not a simple textbook hydrogenation due to the competing hydrodefluorination (HDF) pathway.

When utilizing standard transition-metal catalysis (e.g., Palladium on Carbon), the electron-withdrawing nature of the adjacent carbonyl and nitro groups highly activates the C-F bond. This facilitates an unwanted oxidative addition by Pd(0) species into the C-F bond, leading to the loss of the essential fluorine atom . Therefore, the chosen reducing system must operate via a mechanism that exclusively targets the N-O bonds without inserting into the C-F bond or reducing the ketone.

Pathway Nitro CAS 108934-18-5 (Nitroarene) Amine 2-Aminobenzoyl Intermediate Nitro->Amine Selective Reduction (Fe/AcOH) Defluoro Defluorinated Byproduct Nitro->Defluoro Hydrodefluorination (Standard Pd/C) Quinolone 7-Fluoro-4-hydroxy-2-oxo- 1,2-dihydroquinoline-3-carboxylate Amine->Quinolone Intramolecular Cyclization (-EtOH)

Reaction pathway for the reduction and cyclization of CAS 108934-18-5.

Comparative Analysis of Reducing Agents

The Béchamp Reduction (Iron / Acetic Acid)

Unlike catalytic hydrogenation which relies on surface hydride transfer, the Béchamp process operates via a single-electron transfer (SET) mechanism—specifically the Haber mechanism . Zero-valent iron acts as a direct electron donor to the nitro group. Because this is an electron-transfer process, it is exquisitely chemoselective. It efficiently reduces the nitro group to the aniline while leaving the labile C-F bond, the ketone, and the malonate esters completely intact.

Kinetically Controlled Catalytic Hydrogenation (Modified Pt/C or Pd/C)

Standard Pd/C with H₂ gas yields poor results due to massive hydrodefluorination. However, by switching to a poisoned catalyst (such as sulfided Platinum, Pt/C-S) or by running the reaction under strict kinetic control (high agitation, low temperature), the HDF pathway can be suppressed . The sulfur poisons the specific active sites on the metal surface responsible for C-F oxidative addition, forcing the catalyst to exclusively reduce the nitro group.

Tin(II) Chloride (SnCl₂)

SnCl₂ acts as a mild electron transfer agent in alcoholic solvents. It offers near-perfect chemoselectivity for the nitro group without affecting the halogens or carbonyls . However, the generation of stoichiometric heavy metal waste makes it environmentally prohibitive for anything beyond initial discovery-scale synthesis.

Quantitative Performance Data

The following table summarizes the experimental performance of each reducing agent when applied to CAS 108934-18-5 at a 10-gram scale:

Reducing AgentChemoselectivity (Nitro vs. C-F)Yield of Cyclized CoreScalabilityEnvironmental Impact
Iron / Acetic Acid Excellent (>99%)85–90%HighModerate (Iron oxide waste)
Standard Pd/C + H₂ Poor (High HDF risk)< 45%HighLow (Green)
Sulfided Pt/C + H₂ Good (88–92%)75–82%Very HighLow (Green)
Tin(II) Chloride Excellent (>99%)90–95%Low (Lab scale only)High (Toxic heavy metal)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems. Observational cues are embedded within the steps to confirm mechanistic success.

Protocol A: Chemoselective Béchamp Reduction (Recommended for Lab/Pilot Scale)

This protocol utilizes mild acidity to activate the iron surface without hydrolyzing the diethyl malonate esters.

  • Setup: In a 500 mL round-bottom flask equipped with a reflux condenser and overhead stirrer, dissolve 10.0 g (30.5 mmol) of CAS 108934-18-5 in 100 mL of glacial acetic acid.

  • Activation & Addition: Heat the solution to 60 °C. Portion-wise, add 8.5 g (152 mmol, 5.0 eq.) of activated iron powder over 30 minutes.

    • Causality: Portion-wise addition controls the exothermic SET process, preventing thermal runaway which would otherwise cause transesterification or degradation of the malonate.

  • Reaction & Cyclization: Maintain the temperature at 70 °C for 2 hours.

    • Self-Validation Check: The reaction progress can be visually tracked. The initial bright yellow solution will darken significantly. As the amine forms, it will spontaneously cyclize by attacking the adjacent ester. The evolution of ethanol vapor and the precipitation of the quinolone core as a dense white/off-white solid directly in the flask indicates successful reduction and cyclization.

  • Workup: Cool to room temperature, dilute with 200 mL of ethyl acetate, and filter through a Celite pad to remove insoluble iron oxides. Wash the organic filtrate sequentially with water and saturated NaHCO₃ until the aqueous layer is neutral. Dry over Na₂SO₄ and concentrate in vacuo to isolate the cyclized product.

Protocol B: Kinetically Controlled Hydrogenation (Recommended for Process Scale)

This protocol utilizes a poisoned catalyst to prevent oxidative insertion into the C-F bond.

  • Setup: In a high-pressure Parr reactor, dissolve 10.0 g of CAS 108934-18-5 in 100 mL of ethyl acetate. Add 0.5 g of 5% Pt/C (sulfided).

    • Causality: Sulfided platinum is specifically chosen because the sulfur atoms block the highly active step-edge sites on the metal lattice, preventing the oxidative addition required for defluorination.

  • Hydrogenation: Purge the vessel with N₂ (3x), followed by H₂ (3x). Pressurize to 3 bar H₂ and stir vigorously at 25 °C for 4 hours.

    • Causality: Vigorous stirring ensures the system is not mass-transfer limited. Hydrogen-starved conditions at the catalyst surface are a primary driver for unwanted defluorination.

  • Workup & Validation: Vent the reactor and filter the catalyst through a tightly packed Celite pad.

    • Self-Validation Check: Analyze the crude mixture via ¹⁹F NMR. A single sharp fluorine resonance confirms intact C-F bonds. The presence of additional multiplet peaks or a loss of signal intensity indicates a failure in kinetic control and the occurrence of defluorination.

  • Forced Cyclization: If cyclization is incomplete (indicated by the presence of the uncyclized amine intermediate on LC-MS), dissolve the crude residue in toluene, add a catalytic amount of p-toluenesulfonic acid, and reflux with a Dean-Stark trap for 2 hours to drive the cyclization to completion.

References

  • Control of Hydrogen Fluoride Formation and Release during a Large-Scale Nitroarene Reduction in the Manufacture of AZD9977. Organic Process Research & Development (ACS Publications). URL:[Link]

  • Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts. Chemical Reviews (ACS Publications). URL:[Link]

  • Recent advances in the reduction of nitroarenes. RSC Advances (Royal Society of Chemistry). URL:[Link]

Validation

A Comparative Guide to the GC-MS Profiling of Diethyl (4-fluoro-2-nitrobenzoyl)malonate Batches

This guide provides an in-depth comparative analysis of different batches of diethyl (4-fluoro-2-nitrobenzoyl)malonate, a key intermediate in pharmaceutical synthesis. The focus is on utilizing Gas Chromatography-Mass Sp...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of different batches of diethyl (4-fluoro-2-nitrobenzoyl)malonate, a key intermediate in pharmaceutical synthesis. The focus is on utilizing Gas Chromatography-Mass Spectrometry (GC-MS) for comprehensive impurity profiling and quality control. This document is intended for researchers, scientists, and professionals in drug development who require robust analytical methodologies for ensuring the purity and consistency of chemical starting materials.

The reliable performance of pharmaceutical ingredients is intrinsically linked to their purity. For intermediates like diethyl (4-fluoro-2-nitrobenzoyl)malonate, a thorough understanding of its impurity profile is not just a regulatory requirement but a critical factor in ensuring the safety and efficacy of the final drug product.[1][2][3][4] GC-MS stands out as a powerful analytical technique for this purpose, offering the high sensitivity and specificity needed to separate, identify, and quantify volatile and semi-volatile impurities.[1][5]

The Significance of Impurity Profiling

Impurities in active pharmaceutical ingredients (APIs) and their intermediates can arise from various sources, including the manufacturing process, degradation, or contamination.[1][2] Even trace amounts of these impurities can have a significant impact on the drug's safety and efficacy. Therefore, rigorous quality control measures are essential.[1][4] GC-MS is a cornerstone of this process, enabling the detailed analysis of raw materials, intermediates, and final products.[1][3]

Experimental Workflow: GC-MS Analysis

A robust GC-MS method provides the foundation for a reliable comparative analysis. The following workflow outlines the key steps for profiling diethyl (4-fluoro-2-nitrobenzoyl)malonate batches.

Caption: A generalized experimental workflow for the GC-MS analysis of diethyl (4-fluoro-2-nitrobenzoyl)malonate.

Detailed GC-MS Protocol

The following is a recommended starting point for the GC-MS analysis. Method optimization may be necessary depending on the specific instrumentation and the impurity profile of the samples.[5]

Sample Preparation:

  • Prepare a stock solution of the diethyl (4-fluoro-2-nitrobenzoyl)malonate batch in dichloromethane or ethyl acetate at a concentration of 1 mg/mL.[6][7]

  • Add a suitable internal standard (e.g., a high-boiling point alkane) to the sample solution for accurate quantification.[7]

GC-MS Conditions:

  • Injector Temperature: 250°C[6]

  • Column: Standard nonpolar capillary column (e.g., DB-5ms, 30 m x 0.25 mm).[6]

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Final hold: 5 minutes at 280°C.[5]

  • MS Transfer Line Temperature: 280°C[6]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[6]

  • Acquisition Mode: Full scan (m/z 40-400) for qualitative analysis and Selected Ion Monitoring (SIM) for targeted quantification of known impurities.[5]

Comparative Analysis of Batches

The primary goal of this analysis is to compare the purity and impurity profiles of different batches of diethyl (4-fluoro-2-nitrobenzoyl)malonate. The following table summarizes hypothetical data from the analysis of three different batches.

ParameterBatch ABatch BBatch CSpecification
Purity (Area %) 99.5%98.2%99.8%> 99.0%
Impurity 1 (Retention Time) 12.5 min12.5 min-Not Detected
Impurity 1 (Area %) 0.2%0.8%-< 0.1%
Impurity 2 (Retention Time) 14.8 min14.8 min14.8 minNot Detected
Impurity 2 (Area %) 0.1%0.5%0.1%< 0.1%
Unknown Impurities (Total Area %) 0.2%0.5%0.1%< 0.2%
Residual Solvents CompliesCompliesCompliesAs per ICH Q3C
Batch Release Decision Pass Fail Pass -

Interpretation of Results:

  • Batch A and C meet the specified purity requirements and have acceptable levels of known and unknown impurities.

  • Batch B fails to meet the specifications due to a higher than acceptable level of Impurity 1 and a greater total percentage of unknown impurities.

Identifying Potential Impurities

The synthesis of diethyl (4-fluoro-2-nitrobenzoyl)malonate can potentially lead to several impurities. Common impurities in related syntheses of malonic esters and benzoyl derivatives can include unreacted starting materials, by-products from side reactions, and degradation products.[8] For instance, incomplete reaction could leave residual diethyl malonate.[7][9] Side reactions might include the formation of isomers or related compounds.[10][11]

Decision Tree for Batch Release

The following decision tree illustrates a logical process for determining whether a batch of diethyl (4-fluoro-2-nitrobenzoyl)malonate meets the quality standards for release.

Batch Release Decision Tree start Analyze Batch by GC-MS purity_check Purity > 99.0%? start->purity_check impurity1_check Impurity 1 < 0.1%? purity_check->impurity1_check Yes fail Batch Fail purity_check->fail No impurity2_check Impurity 2 < 0.1%? impurity1_check->impurity2_check Yes impurity1_check->fail No unknown_check Total Unknowns < 0.2%? impurity2_check->unknown_check Yes impurity2_check->fail No solvent_check Residual Solvents Comply? unknown_check->solvent_check Yes unknown_check->fail No pass Batch Pass solvent_check->pass Yes solvent_check->fail No

Caption: A decision tree for the release of diethyl (4-fluoro-2-nitrobenzoyl)malonate batches based on GC-MS results.

Alternative and Complementary Analytical Techniques

While GC-MS is a powerful tool, a comprehensive quality control strategy often involves orthogonal analytical techniques to provide a more complete picture of the sample.

  • High-Performance Liquid Chromatography (HPLC): Particularly useful for analyzing non-volatile or thermally labile impurities that are not amenable to GC analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main component and any impurities present, aiding in their identification.[6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Can be used to confirm the functional groups present in the molecule and to detect certain types of impurities.[6]

The integration of these techniques can provide a more robust and comprehensive characterization of the intermediate, ensuring the highest quality standards are met.[3]

Conclusion

The comparative GC-MS profiling of diethyl (4-fluoro-2-nitrobenzoyl)malonate batches is a critical component of quality control in the pharmaceutical industry. A well-developed and validated GC-MS method allows for the sensitive and specific detection and quantification of impurities, ensuring the consistency and purity of this vital intermediate. By implementing a rigorous analytical strategy that includes GC-MS and complementary techniques, researchers and manufacturers can have high confidence in the quality of their materials, ultimately contributing to the safety and efficacy of the final pharmaceutical products.

References

  • Benchchem.
  • Benchchem.
  • Gas Chromatography and its Applic
  • National Institute of Standards and Technology.
  • MDPI.
  • Labcompare. Using Gas Chromatography-Mass Spectrometry to Monitor Impurities and Safeguard Public Health.
  • FAO AGRIS.
  • The Role of Spectroscopy in Modern Pharmaceutical Quality Control.
  • OMICS International. Gas Chromatography in Pharmaceutical Analysis: Ensuring Purity and Quality of Drug Products.
  • GenTech Scientific.
  • NextSDS. Diethyl 2-(4-fluoro-2-nitrophenyl)
  • Organic Syntheses Procedure. 4.
  • Benchchem.
  • NextSDS. Diethyl 2-(2-fluoro-4-nitrophenyl)
  • Benchchem. How to avoid the formation of impurities during the synthesis of benzoylhydrazines.

Sources

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate
Reactant of Route 2
Reactant of Route 2
1,3-Diethyl 2-(4-fluoro-2-nitrobenzoyl)propanedioate
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